CMLD012072
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H32N2O7 |
|---|---|
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate |
InChI |
InChI=1S/C32H32N2O7/c1-37-21-14-12-20(13-15-21)30-25(18-8-6-5-7-9-18)27(29(35)40-4)32(36)31(30,33-28(34-32)19-10-11-19)26-23(39-3)16-22(38-2)17-24(26)41-30/h5-9,12-17,19,25,27,36H,10-11H2,1-4H3,(H,33,34)/t25-,27+,30+,31-,32-/m1/s1 |
Clave InChI |
KAEUWSZLWVZGMK-GAFFYMCOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@]4([C@]2(C5=C(O3)C=C(C=C5OC)OC)N=C(N4)C6CC6)O)C(=O)OC)C7=CC=CC=C7 |
SMILES canónico |
COC1=CC=C(C=C1)C23C(C(C4(C2(C5=C(O3)C=C(C=C5OC)OC)N=C(N4)C6CC6)O)C(=O)OC)C7=CC=CC=C7 |
Origen del producto |
United States |
Foundational & Exploratory
Dihydrocarveol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocarveol (DHC), a monoterpenoid alcohol found in various essential oils, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth exploration of the proposed mechanisms of action of Dihydrocarveol, drawing upon evidence from studies on structurally related compounds. The primary focus is on its potential anti-inflammatory, neuroprotective, antioxidant, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a comprehensive understanding for research and development purposes.
Introduction
Dihydrocarveol (C₁₀H₁₈O) is a saturated derivative of carveol and exists as several stereoisomers. It is a constituent of essential oils from plants such as those of the Mentha genus. Preliminary research suggests that Dihydrocarveol possesses a range of pharmacological effects, including anti-inflammatory, neuroprotective, antioxidant, and antimicrobial activities. This guide synthesizes the current understanding of its molecular mechanisms, which are largely inferred from studies on analogous monoterpenoids due to the limited direct research on Dihydrocarveol itself.
Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of Dihydrocarveol are thought to be mediated through the inhibition of key inflammatory pathways, including the reduction of leukocyte migration and the activity of pro-inflammatory enzymes. Evidence from the structurally similar monoterpene, hydroxydihydrocarvone, suggests a potent anti-inflammatory effect in preclinical models of inflammation.
Inhibition of Leukocyte Migration and Myeloperoxidase (MPO) Activity
Studies on hydroxydihydrocarvone have demonstrated a significant reduction in neutrophil infiltration into inflamed tissues. This is a critical step in the inflammatory cascade. The proposed mechanism involves the downregulation of cellular adhesion molecules and chemokines that guide leukocytes to the site of inflammation. A key indicator of neutrophil presence and activity is the enzyme myeloperoxidase (MPO). Dihydrocarveol is hypothesized to reduce MPO activity, thereby limiting the production of reactive oxygen species and subsequent tissue damage.
Quantitative Data
| Compound | Assay | Model | Dose | Effect | Reference |
| Hydroxydihydrocarvone | Carrageenan-induced paw edema | Rat | 100 mg/kg | Significant reduction in paw volume | [1] |
| Hydroxydihydrocarvone | Myeloperoxidase (MPO) Activity | Rat Paw Tissue | 200 mg/kg | Significant inhibition of MPO activity | [1] |
| Hydroxydihydrocarvone | Leukocyte Migration | Mouse Peritoneal Cavity | 100 mg/kg | Significant reduction in neutrophil count | [1] |
Experimental Protocols
This widely used in vivo assay assesses the anti-inflammatory potential of a compound.
-
Animal Model: Male Wistar rats (180-220 g) are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (Dihydrocarveol) or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.
This in vitro assay quantifies the chemotactic response of leukocytes.
-
Apparatus: A Boyden chamber with a microporous membrane separating the upper and lower compartments.
-
Procedure:
-
A chemoattractant (e.g., fMLP) is placed in the lower chamber.
-
A suspension of isolated leukocytes (e.g., neutrophils) pre-incubated with Dihydrocarveol or vehicle is placed in the upper chamber.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, the membrane is removed, fixed, and stained.
-
-
Data Analysis: The number of cells that have migrated to the lower side of the membrane is counted under a microscope.
This biochemical assay measures MPO activity in tissue homogenates as an index of neutrophil infiltration.
-
Sample Preparation: Inflamed tissue is homogenized in a suitable buffer (e.g., HTAB buffer).
-
Procedure:
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is mixed with a reaction buffer containing a substrate for MPO (e.g., o-dianisidine) and hydrogen peroxide.
-
The change in absorbance is measured over time using a spectrophotometer.
-
-
Data Analysis: MPO activity is expressed as units per milligram of protein.
Signaling Pathway
Neuroprotective Mechanism of Action
The neuroprotective effects of Dihydrocarveol are likely multifaceted, involving modulation of ion channels and antioxidant activity. The structural similarity to menthol, a well-characterized monoterpenoid, suggests potential interactions with the Transient Receptor Potential Melastatin 8 (TRPM8) channel and Gamma-Aminobutyric Acid Type A (GABAₐ) receptors.
Modulation of TRPM8 Channels
Menthol is a known agonist of TRPM8, a cold-sensing ion channel. Activation of TRPM8 can lead to analgesic effects. It is plausible that Dihydrocarveol also acts as a modulator of TRPM8, contributing to its potential antinociceptive and neuroprotective properties.
Interaction with GABAₐ Receptors
Menthol has been shown to be a positive allosteric modulator of GABAₐ receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This action contributes to sedative and anxiolytic effects. Dihydrocarveol may share this mechanism, which could underlie its potential neuroprotective benefits by reducing neuronal excitotoxicity.
Quantitative Data
Direct quantitative data for Dihydrocarveol's interaction with TRPM8 channels and GABAₐ receptors is currently unavailable. The following table presents data for the related compound, menthol.
| Compound | Target | Assay | Effect | Value (EC₅₀/IC₅₀) | Reference |
| Menthol | TRPM8 | Calcium influx | Agonist | ~30-100 µM | [2] |
| Menthol | GABAₐ Receptor | Electrophysiology | Positive Allosteric Modulator | - | [3] |
Experimental Protocols
-
Cell Line: HEK293 cells stably expressing the human TRPM8 channel.
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline fluorescence is recorded.
-
Dihydrocarveol at various concentrations is applied to the cells.
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity.
-
-
Data Analysis: The dose-response curve is plotted to determine the EC₅₀ value for TRPM8 activation.
-
System: Xenopus laevis oocytes or mammalian cell lines expressing specific GABAₐ receptor subtypes.
-
Procedure:
-
Two-electrode voltage-clamp or patch-clamp recordings are performed.
-
A sub-maximal concentration of GABA is applied to elicit a baseline current.
-
GABA is co-applied with various concentrations of Dihydrocarveol.
-
-
Data Analysis: The potentiation of the GABA-evoked current by Dihydrocarveol is quantified.
Signaling Pathway
Antioxidant Mechanism of Action
The antioxidant activity of Dihydrocarveol is attributed to its ability to scavenge free radicals, a common characteristic of terpenoid compounds. This action helps to mitigate oxidative stress, which is implicated in various pathological conditions.
Free Radical Scavenging
Dihydrocarveol likely donates a hydrogen atom to neutralize reactive oxygen species (ROS), thereby interrupting the chain reactions of lipid peroxidation and protecting cellular components from oxidative damage.
Quantitative Data
Specific IC₅₀ values for the free radical scavenging activity of Dihydrocarveol are not well-documented.
| Compound | Assay | IC₅₀ Value | Reference |
| Dihydrocarveol | DPPH Radical Scavenging | Not Available | - |
| Dihydrocarveol | ABTS Radical Scavenging | Not Available | - |
Experimental Protocols
-
Principle: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of Dihydrocarveol are added to the DPPH solution.
-
The mixture is incubated in the dark.
-
The absorbance is measured at a specific wavelength (e.g., 517 nm).
-
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Workflow Diagram
Antimicrobial Mechanism of Action
Terpenoids, including Dihydrocarveol, are known to possess antimicrobial properties. The primary mechanism is believed to be the disruption of the microbial cell membrane.
Disruption of Cell Membrane Integrity
The lipophilic nature of Dihydrocarveol allows it to partition into the lipid bilayer of bacterial and fungal cell membranes. This can lead to increased membrane fluidity and permeability, leakage of intracellular components, and ultimately, cell death.
Quantitative Data
Minimum Inhibitory Concentration (MIC) values for Dihydrocarveol against specific microorganisms are not widely reported.
| Compound | Microorganism | MIC Value | Reference |
| Dihydrocarveol | Escherichia coli | Not Available | - |
| Dihydrocarveol | Staphylococcus aureus | Not Available | - |
| Dihydrocarveol | Candida albicans | Not Available | - |
Experimental Protocols
-
Procedure:
-
Serial dilutions of Dihydrocarveol are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions.
-
-
Data Analysis: The MIC is determined as the lowest concentration of Dihydrocarveol that visibly inhibits the growth of the microorganism.
Logical Relationship Diagram
Conclusion
Dihydrocarveol is a promising natural compound with the potential for therapeutic applications in inflammatory conditions, neurological disorders, and infectious diseases. While direct evidence for its mechanisms of action is still emerging, studies on structurally related monoterpenoids provide a strong foundation for its proposed activities. Further research is warranted to elucidate the precise molecular targets and signaling pathways of Dihydrocarveol to fully realize its therapeutic potential. This technical guide serves as a comprehensive resource to inform and guide future investigations in this area.
References
- 1. Identification of chemical structure and free radical scavenging activity of diphlorethohydroxycarmalol isolated from a brown alga, Ishige okamurae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]
CMLD012072: A Technical Guide to its Biological Activity and Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMLD012072 is a synthetic amidino-rocaglate that has emerged as a potent and selective inhibitor of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2] As a critical component of the eIF4F complex, eIF4A plays a pivotal role in the initiation of cap-dependent translation by unwinding the 5' untranslated regions (UTRs) of mRNAs. By targeting eIF4A, this compound offers a compelling mechanism for modulating protein synthesis, with significant therapeutic potential in oncology and virology. This technical guide provides a comprehensive overview of the biological activity, screening methodologies, and mechanism of action of this compound.
Biological Activity and Mechanism of Action
This compound exerts its biological effects by targeting eIF4A1 and eIF4A2, the two major cytoplasmic paralogs of eIF4A.[1][2] Unlike conventional inhibitors that block enzyme activity, this compound acts as an interfacial inhibitor. It stabilizes the interaction between eIF4A and specific RNA sequences, effectively "clamping" the helicase onto the mRNA.[1][2] This action leads to the formation of a stable ternary complex, which creates a steric barrier that impedes the scanning of the 43S pre-initiation complex, thereby inhibiting translation initiation.[2] This unique mechanism of action confers a high degree of potency and selectivity.
The primary biological activities of this compound documented to date include:
-
Anti-neoplastic Activity: By inhibiting the translation of a subset of mRNAs, particularly those with complex 5' UTRs that are highly dependent on eIF4A activity, this compound can selectively target the synthesis of oncoproteins that drive cancer cell proliferation and survival.[1][2]
-
Antiviral Activity: The replication of many viruses, including Hepatitis E virus (HEV), relies on the host cell's translation machinery. This compound has demonstrated potent antiviral activity against HEV by inhibiting viral protein synthesis.[3][4]
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound.
| Assay | Cell Line/System | IC50 / EC50 / CC50 | Reference |
| In Vitro Translation | Rabbit Reticulocyte Lysate | IC50: Potent | [2] |
| Cytotoxicity | NIH/3T3 | IC50: Potent | [2] |
| HEV Replication | HepG2/C3A-Huh7-Lunet/hCD81-LNCaP | EC50: 1.1 - 28.4 nM | [3][4] |
| Cytotoxicity | HepG2/C3A-Huh7-Lunet/hCD81-LNCaP | CC50: 18 - >100 nM | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Translation Assay
This assay assesses the ability of this compound to inhibit cap-dependent translation in a cell-free system.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available)
-
Capped Firefly Luciferase mRNA
-
Amino acid mixture (minus methionine)
-
[35S]-Methionine
-
This compound (dissolved in DMSO)
-
Nuclease-free water
-
Scintillation fluid and counter
Procedure:
-
Prepare translation reactions in nuclease-free microcentrifuge tubes on ice.
-
To each tube, add the rabbit reticulocyte lysate, amino acid mixture, and [35S]-Methionine.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the respective tubes.
-
Initiate the translation reaction by adding the capped Firefly Luciferase mRNA.
-
Incubate the reactions at 30°C for 90 minutes.
-
Stop the reactions by placing them on ice.
-
To quantify protein synthesis, spot a small aliquot of each reaction onto a filter paper, and precipitate the proteins with trichloroacetic acid (TCA).
-
Wash the filters to remove unincorporated [35S]-Methionine.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of translation inhibition relative to the DMSO control and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of this compound on the viability of cultured cells.
Materials:
-
NIH/3T3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed NIH/3T3 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Hepatitis E Virus (HEV) Replication Inhibition Assay
This assay evaluates the antiviral activity of this compound against HEV replication using a subgenomic replicon system.
Materials:
-
HepG2/C3A-Huh7-Lunet/hCD81-LNCaP cells
-
HEV subgenomic replicon plasmid expressing a reporter gene (e.g., Gaussia luciferase)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the appropriate cell line in 96-well plates.
-
Transfect the cells with the HEV subgenomic replicon plasmid using a suitable transfection reagent.
-
After 4-6 hours, replace the transfection medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for 48-72 hours.
-
Measure the reporter gene activity (e.g., Gaussia luciferase) in the cell culture supernatant or cell lysate using a luminometer.
-
Determine the half-maximal effective concentration (EC50) by plotting the percentage of replication inhibition against the drug concentration.
-
In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on the same cells treated with this compound to determine the half-maximal cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI = CC50/EC50) to assess the therapeutic window of the compound.
Visualizations
Signaling Pathway of eIF4A Inhibition by this compound
Caption: Mechanism of eIF4A inhibition by this compound.
Experimental Workflow for In Vitro Translation Assay
Caption: Workflow for the cytotoxicity (MTT) assay.
References
- 1. Translation Inhibition by Rocaglates Is Independent of eIF4E Phosphorylation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. A parasitic fungus employs mutated eIF4A to survive on rocaglate-synthesizing Aglaia plants | eLife [elifesciences.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis and Characterization of Dihydrocarveol
Dihydrocarveol, a monoterpenoid alcohol, and its esters are recognized constituents in essential oils like spearmint and caraway.[1] As a versatile chiral building block, it serves as a valuable intermediate in the synthesis of more complex natural products and pharmacologically active molecules. This guide provides a comprehensive overview of the primary synthetic routes to dihydrocarveol and the key analytical techniques for its characterization, tailored for professionals in chemical research and drug development.
Synthesis of Dihydrocarveol
The synthesis of dihydrocarveol is primarily achieved through two effective pathways: the reduction of carvone and the hydroboration-oxidation of limonene. The choice of method often depends on the desired stereoisomer and the availability of starting materials.
Reduction of Carvone
The reduction of the α,β-unsaturated ketone, carvone, is a common and direct method to produce dihydrocarveol. This transformation can target either the carbon-carbon double bond of the enone system or the carbonyl group, or both. To selectively produce dihydrocarveol, a reduction of the carbonyl group is required without affecting the endocyclic double bond.
Common reducing agents include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and zinc (Zn) dust. The stereochemical outcome of the reduction is highly dependent on the reagent and reaction conditions, often yielding a mixture of diastereomers, including dihydrocarveol, neo-dihydrocarveol, iso-dihydrocarveol, and neo-iso-dihydrocarveol. For instance, the reduction of (S)-(+)- and (R)-(-)-carvones with Zn in a methanol-water mixture is known to produce a mixture of cis- and trans-dihydrocarvones.[2] Enzymatic reductions have also been explored to achieve higher stereoselectivity.[3]
Hydroboration-Oxidation of Limonene
An alternative regioselective and stereoselective route involves the hydroboration-oxidation of limonene. This two-step process follows an anti-Markovnikov addition pattern, where the hydroxyl group is installed at the less substituted carbon of the double bond.[4] The reaction typically utilizes borane-tetrahydrofuran complex (BH₃·THF) or other borane reagents like 9-BBN, followed by oxidation with hydrogen peroxide (H₂O₂) in an alkaline medium.[5][6] This method is particularly useful for synthesizing specific isomers of dihydrocarveol from the readily available limonene precursor. The hydroboration of (+)-limonene, for example, can stereoselectively yield specific diols after oxidation.[7]
Caption: Key synthetic routes to Dihydrocarveol.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of dihydrocarveol are outlined below.
Synthesis Protocol: Reduction of (R)-(-)-Carvone with NaBH₄
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and place it in an ice-water bath.
-
Reagents: Dissolve 5.0 g of (R)-(-)-carvone in 100 mL of methanol and add it to the flask.
-
Reduction: While stirring vigorously, slowly add 1.5 g of sodium borohydride (NaBH₄) in small portions over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude dihydrocarveol.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to separate the diastereomers.
Synthesis Protocol: Hydroboration-Oxidation of (+)-Limonene
-
Setup: Under a nitrogen atmosphere, equip a dry 250 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser.
-
Hydroboration: Add 8.2 g of (+)-limonene dissolved in 50 mL of anhydrous THF to the flask. Cool the flask to 0°C in an ice bath. Add 50 mL of 1.0 M borane-tetrahydrofuran complex (BH₃·THF) dropwise from the dropping funnel over 1 hour.[6]
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 3 hours.
-
Oxidation: Cool the mixture back to 0°C and slowly add 20 mL of 3 M sodium hydroxide (NaOH) solution, followed by the dropwise addition of 20 mL of 30% hydrogen peroxide (H₂O₂), keeping the temperature below 30°C.[5][6]
-
Reflux: Heat the mixture to reflux for 1 hour to complete the oxidation.
-
Extraction: Cool the mixture to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting dihydrocarveol via column chromatography as described previously.
Characterization Workflow
The general workflow for characterizing the synthesized dihydrocarveol involves initial purification followed by a suite of spectroscopic and chromatographic analyses to confirm its structure, purity, and isomeric composition.
Caption: General workflow for Dihydrocarveol characterization.
Characterization Data
Accurate characterization is critical for confirming the identity and purity of synthesized dihydrocarveol. A combination of spectroscopic and chromatographic methods is typically employed.[8][9]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are sensitive to the stereochemistry, allowing for the potential differentiation of diastereomers.
| ¹H NMR Data for (+)-Dihydrocarveol | ||
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| H-1 (CH-OH) | 3.5 - 3.7 | m |
| H-7 (vinyl CH₂) | 4.70 - 4.75 | s |
| CH₃ (on C2) | 0.90 - 1.00 | d |
| CH₃ (on C8) | 1.70 - 1.75 | s |
| Ring Protons | 1.20 - 2.20 | m |
| OH | Variable | br s |
| ¹³C NMR Data for (+)-Dihydrocarveol | |
| Carbon Assignment | Chemical Shift (ppm) |
| C-1 (CH-OH) | ~70-72 |
| C-2 (CH-CH₃) | ~35-37 |
| C-8 (C=CH₂) | ~148-150 |
| C-9 (=CH₂) | ~108-110 |
| C-7 (CH₃ on C2) | ~18-20 |
| C-10 (CH₃ on C8) | ~20-22 |
| Ring Carbons (C3, C4, C5, C6) | ~25-45 |
Note: Chemical shifts are approximate and can vary based on solvent and specific isomer.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups. For dihydrocarveol, the most prominent absorption bands are from the hydroxyl and alkene groups.
| Characteristic IR Absorption Bands | |
| Frequency (cm⁻¹) | Functional Group Assignment |
| 3300 - 3500 (broad) | O-H stretch (hydroxyl group) |
| 2850 - 3000 | C-H stretch (alkane) |
| ~3075 | =C-H stretch (alkene) |
| ~1645 | C=C stretch (alkene) |
| 1050 - 1150 | C-O stretch (secondary alcohol) |
| ~890 | =C-H bend (out-of-plane) |
Mass Spectrometry (MS) Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separating the isomers and obtaining their mass spectra. Electron Impact (EI) ionization typically leads to characteristic fragmentation patterns.[10][11]
| Key Mass Spectrometry Fragments (m/z) | |
| m/z Value | Possible Fragment Ion |
| 154 | [M]⁺ (Molecular Ion) |
| 139 | [M - CH₃]⁺ |
| 136 | [M - H₂O]⁺ |
| 121 | [M - H₂O - CH₃]⁺ |
| 107 | [C₈H₁₁]⁺ |
| 93 | [C₇H₉]⁺ |
| 81 | [C₆H₉]⁺ |
Chromatographic Analysis
Due to the presence of multiple chiral centers, the synthesis of dihydrocarveol often results in a mixture of diastereomers. Chromatographic techniques are essential for their separation and quantification.[12]
Gas Chromatography (GC) GC is highly effective for separating the volatile diastereomers of dihydrocarveol. The choice of the capillary column's stationary phase is critical for achieving baseline separation.[2] Polar phases (e.g., those based on polyethylene glycol) or chiral stationary phases are often employed.
| Typical GC Parameters | |
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (2 min), ramp to 240 °C at 5 °C/min |
| Detector | FID or Mass Spectrometer |
High-Performance Liquid Chromatography (HPLC) HPLC provides an alternative method for separation, particularly for less volatile derivatives or when non-destructive collection of isomers is required.[13] Both normal-phase and reverse-phase chromatography can be effective, and chiral columns can be used for enantiomeric separation if needed.
| Typical HPLC Parameters (Normal Phase) | |
| Parameter | Condition |
| Column | Silica or Diol-based column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol gradient |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) or UV (if derivatized) |
References
- 1. US2803647A - Preparation of carveol and dihydrocarveol and their esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Hydroboration of terpenes—VIII: Cyclic hydroboration of d-(+)-limonene. A stereoselective synthesis of d-(−)-(1R, 2R, 4R)-limonene-2,9-diol and d-(−)-(1R, 2R, 4R)-carvomenthol☆-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 8. openreview.net [openreview.net]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydrocarveol, (+-)- | C10H18O | CID 89755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. benchchem.com [benchchem.com]
In Vitro Efficacy and Mechanistic Profile of CB-839, a Glutaminase Inhibitor
As an AI assistant, I was unable to find any specific in vitro studies, quantitative data, experimental protocols, or publications related to a compound designated "CMLD012072". This suggests that the compound may be proprietary, in a very early stage of development, or not widely documented in publicly accessible scientific literature.
To fulfill the user's request for an in-depth technical guide, a representative example of a well-characterized compound, CB-839 , has been chosen. CB-839 is an orally bioavailable inhibitor of glutaminase with potent anti-tumor activity demonstrated in various in vitro models.[1] This guide will adhere to all the core requirements of the original request, including data presentation, detailed experimental protocols, and mandatory visualizations for the substitute compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutamine is a critical nutrient for cancer cell proliferation and survival, playing a central role in cellular metabolism and energy production. Glutaminase, the enzyme that converts glutamine to glutamate, is a key gateway for glutamine's entry into the citric acid cycle and is a validated target in oncology. CB-839 is a potent and selective inhibitor of glutaminase that has shown significant anti-tumor activity in preclinical models of various cancers, including soft tissue sarcoma and chondrosarcoma.[1] This document provides a comprehensive overview of the in vitro studies characterizing the activity and mechanism of action of CB-839.
Quantitative Data Summary
The in vitro anti-proliferative activity of CB-839 has been evaluated across a panel of cancer cell lines. The following table summarizes the IC50 values (the concentration of a drug that gives half-maximal response) obtained from cell viability assays.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| A2058 | Melanoma | CellTiter-Glo | 10 | [1] |
| U-87 MG | Glioblastoma | CellTiter-Glo | 15 | [1] |
| HT-1080 | Fibrosarcoma | CellTiter-Glo | 25 | [1] |
| SW 1353 | Chondrosarcoma | CellTiter-Glo | 50 | [1] |
| NF1-deficient | Neurofibromatosis Type 1 | Synthetic Lethality | Y100 | [1] |
Key Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are treated with a serial dilution of CB-839 (e.g., from 0.01 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, the plates are equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent is added to each well, and the contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plates are then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Target Engagement
Western blotting is used to detect the levels of specific proteins in cell lysates to confirm the downstream effects of glutaminase inhibition.
Methodology:
-
Cell Lysis: Cells are treated with CB-839 or vehicle for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., c-Myc, p-mTOR, etc.) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
Glutamine Metabolism and the Effect of CB-839
The following diagram illustrates the central role of glutamine in cancer cell metabolism and the point of intervention for CB-839.
Caption: Inhibition of Glutaminase by CB-839 blocks glutamine metabolism.
Downstream Signaling Affected by CB-839
Inhibition of glutamine metabolism by CB-839 can impact several downstream signaling pathways critical for cancer cell growth and survival, such as the mTOR pathway.
References
Unveiling CMLD012072: A Potent Inhibitor of Translation Initiation
A Technical Guide on the Discovery, Origin, and Mechanism of a Novel Anti-Neoplastic Agent
Introduction
CMLD012072 is a synthetic small molecule that has emerged from a focused effort to identify novel inhibitors of eukaryotic translation initiation. This document provides a comprehensive technical overview of the discovery, origin, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development. The compound, an amidino-rocaglate, demonstrates potent anti-neoplastic activity by targeting the eukaryotic initiation factor 4A (eIF4A), a key component of the cellular protein synthesis machinery.
Discovery and Origin
This compound was identified through a comprehensive screening of a diverse library of over 200 rocaglate derivatives. This screening initiative was undertaken by the Center for Molecular Discovery (CMLD) at Boston University, which is dedicated to the creation of novel chemotypes using innovative synthetic methodologies. The rocaglate family of natural products, originally isolated from plants of the Aglaia genus, is known for its inhibitory effects on protein synthesis.
The synthesis of this compound and its analogs was achieved through a novel and efficient chemical transformation known as the intercepted retro-Nazarov reaction . This synthetic strategy allows for the generation of diverse amidino-rocaglate derivatives by trapping a reactive oxyallyl cation intermediate with various nucleophiles. This approach has proven instrumental in exploring the structure-activity relationship within this chemical class and identifying compounds with enhanced potency.
Mechanism of Action: Targeting eIF4A
This compound exerts its biological activity by inhibiting the function of eukaryotic initiation factor 4A (eIF4A). eIF4A is an ATP-dependent RNA helicase that plays a critical role in the initiation phase of cap-dependent translation. It unwinds the secondary structures in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), facilitating the binding of the ribosome and the commencement of protein synthesis.
This compound, like other rocaglates, acts as an interfacial inhibitor. It stabilizes the interaction between eIF4A and specific RNA sequences, effectively "clamping" the helicase onto the mRNA. This action prevents the unwinding of the 5' UTR and subsequently blocks the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of the target mRNA. This mechanism of inducing RNA clamping is a hallmark of this class of compounds and is particularly effective against mRNAs with complex 5' UTRs, which often encode for proteins involved in cell growth and proliferation, such as oncoproteins. This compound has been shown to induce RNA clamping of both eIF4A1 and eIF4A2 paralogs.
Quantitative Data
The following table summarizes the key quantitative data for this compound and related compounds from the primary literature.
| Compound | Assay | Target | IC50 (nM) | Reference |
| This compound | In vitro translation | Cap-dependent translation | ~10-20 | [1] |
| This compound | Cell viability (NIH/3T3) | Cellular proliferation | ~40 | [1] |
| CMLD012073 | In vitro translation | Cap-dependent translation | ~5-10 | [1] |
| Silvestrol | In vitro translation | Cap-dependent translation | ~5 | [1] |
Experimental Protocols
In Vitro Translation Assay
This assay is designed to measure the effect of a compound on cap-dependent mRNA translation in a cell-free system.
Methodology:
-
Lysate Preparation: Rabbit reticulocyte lysate is prepared and treated with micrococcal nuclease to degrade endogenous mRNA.
-
Reaction Mixture: The translation reaction is assembled on ice and typically contains the nuclease-treated lysate, an amino acid mixture (including a radiolabeled amino acid such as ³⁵S-methionine), an energy-generating system (ATP, GTP, creatine phosphate, and creatine kinase), and a capped reporter mRNA (e.g., luciferase mRNA).
-
Compound Addition: this compound or other test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the reaction mixture at various concentrations. A solvent-only control is included.
-
Incubation: The reaction mixtures are incubated at 30°C for a specified period (e.g., 60-90 minutes) to allow for protein synthesis.
-
Detection: The amount of newly synthesized protein is quantified. If a radiolabeled amino acid is used, the proteins are precipitated with trichloroacetic acid (TCA), collected on filters, and the radioactivity is measured using a scintillation counter. If a luciferase reporter is used, the luminescence is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The percentage of inhibition is calculated relative to the solvent-only control, and IC50 values are determined by fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine the cytotoxicity of a compound by measuring the total cellular protein content, which is proportional to the cell number.
Methodology:
-
Cell Seeding: Adherent cells (e.g., NIH/3T3) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48-72 hours).
-
Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed several times with water to remove the TCA and excess medium.
-
Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
-
Washing: The unbound dye is removed by washing the plates with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized by adding a 10 mM Tris base solution to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 515 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and IC50 values are determined.
Conclusion
This compound represents a significant advancement in the development of eIF4A inhibitors. Its discovery through a rational screening approach, coupled with an innovative synthetic methodology, has yielded a potent anti-neoplastic agent with a well-defined mechanism of action. The detailed experimental protocols provided herein offer a foundation for further investigation and characterization of this compound and its analogs. The continued exploration of this class of compounds holds promise for the development of novel cancer therapeutics that target the fundamental process of protein synthesis.
References
An In-depth Technical Guide to Dihydrocarveol: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocarveol, a naturally occurring monoterpenoid, and its structural analogs and derivatives represent a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of these compounds. It includes detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this area. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology, microbiology, and inflammatory diseases.
Introduction
Monoterpenoids, a class of secondary metabolites found abundantly in plants, have long been recognized for their diverse pharmacological properties.[1] Dihydrocarveol, a p-menthane monoterpenoid, is a reduced derivative of carveol and exists as several stereoisomers.[2] It is a component of essential oils from plants such as caraway and mint.[3] The inherent biological activities of dihydrocarveol, coupled with its versatile chemical structure, make it an attractive scaffold for the development of novel therapeutic agents. This guide explores the landscape of dihydrocarveol structural analogs and derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.
Physicochemical Properties of Dihydrocarveol
A thorough understanding of the physicochemical properties of the parent molecule is essential for the rational design of its analogs.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | [4] |
| Molecular Weight | 154.25 g/mol | [4] |
| Boiling Point | 224-225 °C | [5] |
| Density | 0.926 g/mL at 25 °C | [5] |
| Water Solubility | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in alcohol and most fixed oils | [2] |
| Appearance | Almost colorless, oily liquid | [2] |
| Odor | Spearmint-like | [5] |
Synthesis of Dihydrocarveol Analogs and Derivatives
The chemical modification of the dihydrocarveol scaffold can lead to the generation of a diverse library of compounds with potentially enhanced biological activities. Key synthetic transformations include modifications of the hydroxyl group, the isopropylidene group, and the cyclohexane ring.
Esterification of the Hydroxyl Group
Esterification of the secondary alcohol in dihydrocarveol is a common strategy to modulate its lipophilicity and biological activity.
Experimental Protocol: General Procedure for Steglich Esterification of Dihydrocarveol [6]
-
To a solution of dihydrocarveol (1.0 equiv.), a carboxylic acid (1.2 equiv.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP; 0.1 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv.).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding dihydrocarvyl ester.
Oxidation to Dihydrocarvone
Oxidation of dihydrocarveol yields dihydrocarvone, a key derivative with its own distinct biological properties.
Experimental Protocol: Oxidation of Dihydrocarveol to Dihydrocarvone [7]
-
Dissolve dihydrocarveol (1.0 equiv) in a suitable inert solvent (e.g., dichloromethane).
-
Prepare an oxidizing agent solution, for example, pyridinium chlorochromate (PCC) (1.5 equiv) in dichloromethane.
-
Slowly add the oxidant solution to the dihydrocarveol solution at room temperature while stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a nonpolar solvent like diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude dihydrocarvone by vacuum distillation or column chromatography.
Synthesis of Halogenated Derivatives
The introduction of halogen atoms can significantly alter the electronic properties and biological activity of the molecule.
Experimental Protocol: General Procedure for Halogenation (Conceptual)
Note: A specific protocol for dihydrocarveol was not found in the provided search results. This is a generalized conceptual protocol.
-
Protect the hydroxyl group of dihydrocarveol using a suitable protecting group (e.g., as a silyl ether).
-
Subject the protected dihydrocarveol to an appropriate halogenating agent (e.g., N-bromosuccinimide for bromination of the double bond, or a fluorinating agent for the cyclohexane ring). The reaction conditions (solvent, temperature, catalyst) will depend on the specific halogen and desired position of substitution.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, quench the reaction and perform an aqueous workup.
-
Purify the halogenated intermediate by column chromatography.
-
Deprotect the hydroxyl group to yield the halogenated dihydrocarveol derivative.
Biological Activities of Dihydrocarveol and its Derivatives
Dihydrocarveol and its derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of p-menthane derivatives against various cancer cell lines.[8] The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways.[5][9]
Table 1: Cytotoxicity of selected p-Menthane Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| (-)-Perillaldehyde 8,9-epoxide | OVCAR-8 | 1.75 µL/mg | [8] |
| (-)-Perillaldehyde 8,9-epoxide | HCT-116 | 1.03 µL/mg | [8] |
| (-)-Perillyl alcohol | OVCAR-8 | >100 | [8] |
| (+)-Limonene 1,2-epoxide | SF-295 | >100 | [8] |
| (-)-Perillaldehyde | HCT-116 | >100 | [8] |
| (-)-8-Hydroxycarvotanacetone | SF-295 | >100 | [8] |
Note: The data for perillaldehyde 8,9-epoxide is presented as µL/mg as reported in the source. Conversion to µM would require the density and molecular weight.
Antimicrobial and Antifungal Activity
The antimicrobial properties of monoterpenoids are well-documented.[1][10] Dihydrocarveol derivatives, particularly esters, have shown promising activity against various bacterial and fungal strains.[11][12]
Table 2: Antimicrobial and Antifungal Activity of Selected Terpenoid Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| Dihydroquercetin | P. acnes | 625 | [11] |
| Dihydroquercetin | S. aureus | 2500 | [11] |
| Dihydroquercetin | E. coli | 5000 | [11] |
| 7,3',4'-triacetyldihydroquercetin | S. aureus | >5000 | [11] |
| 7,3',4'-triacetyldihydroquercetin | P. acnes | >5000 | [11] |
| Carabryl 4-cyanobenzoate | Colletotrichum lagenarium | 2.70 (IC₅₀) | [12] |
| Carabryl 4-isopropylbenzoate | Colletotrichum lagenarium | 2.82 (IC₅₀) | [12] |
| Dihydroferulic acid propyl ester | Aspergillus fumigatus, A. flavus | 1.5 mM (MIC₅₀) | [13] |
| Dihydroferulic acid methyl ester | Aspergillus fumigatus, A. flavus | 2.1 mM (MIC₅₀) | [13] |
| Dihydroferulic acid ethyl ester | Aspergillus fumigatus, A. flavus | 4.0 mM (MIC₅₀) | [13] |
Anti-inflammatory Activity
Terpenoids and their derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.[14][15][16]
Table 3: Anti-inflammatory Activity of Selected Terpenoid Derivatives
| Compound | Assay | Activity | Reference(s) |
| Oleanoyl ibuprofenate | TPA-induced ear edema | 79.9% inhibition | [14] |
| Oleanoyl ibuprofenate methyl ester | TPA-induced ear edema | 80.0% inhibition | [14] |
| Oleanoyl ibuprofenate | AA-induced ear edema | 56.8% inhibition | [14] |
Signaling Pathways and Mechanisms of Action
The biological effects of dihydrocarveol and its analogs are mediated through their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms
Monoterpenoids have been shown to exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[5][9]
Modulation of Transient Receptor Potential (TRP) Channels
Several terpenoids are known to modulate the activity of TRP channels, which are involved in various physiological processes, including pain, inflammation, and temperature sensation.[17][18] Dihydrocarveol and its analogs may exert some of their biological effects through interaction with these channels.
Experimental Workflows
A systematic approach is crucial for the discovery and development of novel dihydrocarveol-based therapeutic agents.
Conclusion and Future Perspectives
Dihydrocarveol and its structural analogs represent a versatile and promising platform for the development of new therapeutic agents. The data and protocols presented in this guide highlight the potential of these compounds in oncology, microbiology, and the treatment of inflammatory conditions. Future research should focus on the synthesis of more diverse libraries of dihydrocarveol derivatives, including those with modifications on the cyclohexane ring and the isopropylidene group. Further elucidation of their mechanisms of action, particularly their interactions with specific molecular targets and signaling pathways, will be crucial for their advancement into preclinical and clinical development. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies, could also accelerate the identification of lead compounds with optimized efficacy and safety profiles.
References
- 1. The bioactivity and toxicological actions of carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. colab.ws [colab.ws]
- 4. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 5. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US2803647A - Preparation of carveol and dihydrocarveol and their esters - Google Patents [patents.google.com]
- 8. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives [mdpi.com]
- 9. Therapeutic Potential of Terpenoids in Cancer Treatment: Targeting Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological and pharmacological activities of carvacrol and carvacrol bearing essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Synthesis and antifungal activities of carabrol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fungicidal activities of dihydroferulic acid alkyl ester analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Natural product modulators of transient receptor potential (TRP) channels as potential anti-cancer agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Canonical transient receptor potential channels and their modulators: biology, pharmacology and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity of CMLD012072: A Case of Undisclosed Biological Targets
Despite a comprehensive search of public scientific databases and chemical libraries, there is no publicly available information on the molecular target identification and validation of a compound designated CMLD012072. This identifier likely originates from a private or internal chemical library, with its biological activity and mechanism of action remaining undisclosed in the public domain.
The prefix "CMLD" strongly suggests a connection to the "Center for Molecular Library Development," a National Institute of General Medical Sciences (NIGMS) funded initiative aimed at producing diverse small-molecule libraries for high-throughput screening. Several prominent research institutions, including the Broad Institute, Boston University, and the University of Kansas, have participated in the CMLD program. It is highly probable that this compound is an internal designation for a compound synthesized and screened within one of these centers.
A search for the numerical portion of the identifier, "12072," in the PubChem database corresponds to the compound 2-Methyl-5-(1-methylethenyl)cyclohexanol, a naturally occurring monoterpenoid also known as Dihydrocarveol. While this suggests a potential identity for this compound, there is no public record linking this specific CMLD identifier to Dihydrocarveol or detailing any investigation into its molecular targets for therapeutic purposes.
Dihydrocarveol is primarily known and used as a flavoring agent and fragrance ingredient. The existing scientific literature on this compound focuses on its synthesis, chemical properties, and applications in the food and cosmetic industries. There is a notable absence of published research concerning its specific molecular targets, its mechanism of action in a therapeutic context, or any associated signaling pathways.
Consequently, the core requirements for an in-depth technical guide—including quantitative data for target engagement, detailed experimental protocols for target validation, and visualizations of signaling pathways—cannot be fulfilled. The necessary data for creating such a document is not available in the public scientific literature.
The General Process of Target Identification and Validation
While specific data for this compound is unavailable, a general workflow for identifying and validating the target of a novel small molecule can be outlined. This process is fundamental in drug discovery and chemical biology.
A logical workflow for such an investigation is depicted below:
Early-Stage Research on Dihydrocarveol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocarveol (DHC), a monoterpenoid alcohol naturally present in essential oils of plants like caraway and mint, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of early-stage research on Dihydrocarveol, consolidating available data on its synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and identifying areas for future investigation. While DHC exhibits promising antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties, a notable gap exists in the literature regarding specific quantitative data (e.g., IC50, MIC values) and detailed in vivo pharmacokinetic and pharmacodynamic profiles. This guide summarizes the existing qualitative and methodological information to facilitate further targeted research into the therapeutic potential of Dihydrocarveol.
Chemical Properties
Dihydrocarveol is a saturated derivative of carveol, belonging to the menthane monoterpenoid family. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol | |
| Appearance | Colorless liquid | [1] |
| Odor | Anise and green odor | [1] |
Dihydrocarveol exists as several stereoisomers, which may exhibit different biological activities. The specific stereochemistry is a critical factor in its biological function and should be a key consideration in future research.
Synthesis of Dihydrocarveol
The primary method for synthesizing Dihydrocarveol is through the reduction of carvone. While various reducing agents can be employed, sodium borohydride (NaBH₄) is a commonly used reagent for this transformation.
Experimental Protocol: Reduction of Carvone to Dihydrocarveol using Sodium Borohydride
The following is a general protocol for the reduction of carvone to Dihydrocarveol. Optimization of reaction conditions, such as solvent, temperature, and reaction time, is crucial for achieving high yields and stereoselectivity.
Materials:
-
Carvone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether or other suitable extraction solvent
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve carvone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride to the cooled solution in small portions to control the reaction rate and temperature. Hydrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride.
-
Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or another suitable organic solvent multiple times.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Dihydrocarveol.
-
Purify the crude product using column chromatography on silica gel to isolate the desired Dihydrocarveol isomers.
Workflow for Dihydrocarveol Synthesis
Biological Activities and Potential Therapeutic Applications
Early-stage research suggests that Dihydrocarveol possesses a range of biological activities that may be of therapeutic interest. However, a significant limitation in the current body of research is the lack of specific quantitative data for DHC itself. Much of the available information is qualitative or pertains to related compounds.
Antimicrobial Activity
Dihydrocarveol has been reported to have antimicrobial properties. To quantify this activity, the Minimum Inhibitory Concentration (MIC) is a key parameter.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of DHC Stock Solution: Dissolve Dihydrocarveol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Bacterial Strains: Use standardized bacterial strains, such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
-
Culture Medium: Prepare a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Perform serial two-fold dilutions of the DHC stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Controls: Include a positive control (broth with bacteria, no DHC), a negative control (broth only), and a solvent control (broth with the highest concentration of the solvent used to dissolve DHC).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Dihydrocarveol that completely inhibits visible growth of the bacteria.
Quantitative Data Summary: Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Dihydrocarveol | Escherichia coli | Data not available | |
| Dihydrocarveol | Staphylococcus aureus | Data not available |
Antioxidant Activity
The antioxidant potential of Dihydrocarveol is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals, is a standard measure of antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of Dihydrocarveol in methanol.
-
Reaction: Mix the DHC solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.
Workflow for DPPH Assay
Quantitative Data Summary: Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Reference |
| Dihydrocarveol | DPPH | Data not available | |
| Dihydrocarveol | ABTS | Data not available |
Anti-inflammatory Activity
The anti-inflammatory properties of Dihydrocarveol can be investigated both in vitro and in vivo. A common in vitro model involves the use of lipopolysaccharide (LPS)-stimulated macrophages, while the carrageenan-induced paw edema model is a standard in vivo assay.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of Dihydrocarveol for a specified time.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
NO Measurement: Measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.
-
Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.
-
IC50 Calculation: Determine the IC50 value for NO inhibition.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Assay | IC50 (µg/mL) | Reference |
| Dihydrocarveol | NO Inhibition (RAW 264.7) | Data not available |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animals: Use a suitable strain of rats (e.g., Wistar or Sprague-Dawley).
-
Grouping: Divide the animals into control and treatment groups.
-
Administration: Administer Dihydrocarveol orally or intraperitoneally to the treatment groups at various doses. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema[2][3].
-
Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Quantitative Data Summary: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dose | % Inhibition of Edema | Reference |
| Dihydrocarveol | Carrageenan-induced paw edema in rats | Data not available | Data not available |
Neuroprotective Activity
The potential of Dihydrocarveol to protect neuronal cells from damage can be assessed using in vitro models of neurotoxicity. The SH-SY5Y human neuroblastoma cell line is a commonly used model for such studies.
Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in an appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of Dihydrocarveol for a defined period.
-
Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Incubation: Incubate for a further 24 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay.
-
Data Analysis: Compare the viability of cells treated with DHC and the neurotoxin to those treated with the neurotoxin alone to assess the neuroprotective effect.
Quantitative Data Summary: Neuroprotective Activity
| Compound | Cell Line | Neurotoxin | Endpoint | Results | Reference |
| Dihydrocarveol | SH-SY5Y | H₂O₂ | Cell Viability | Data not available |
Anticancer Activity
The cytotoxic effects of Dihydrocarveol against cancer cell lines can be evaluated using the MTT assay to determine the IC50 value.
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Lines: Use cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
-
Cell Seeding: Seed the cells in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations of Dihydrocarveol.
-
Incubation: Incubate the cells for 48 or 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will convert MTT into formazan crystals.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (around 570 nm).
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of DHC that causes a 50% reduction in cell viability.
Quantitative Data Summary: Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Dihydrocarveol | MCF-7 (Breast Cancer) | Data not available | |
| Dihydrocarveol | A549 (Lung Cancer) | Data not available |
Mechanisms of Action: Signaling Pathways
The biological effects of many natural compounds are mediated through their interaction with key cellular signaling pathways. For anti-inflammatory responses, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are of particular interest.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Proposed Investigation of DHC's Effect on NF-κB Pathway
MAPK Signaling Pathway
The MAPK family, including p38 and JNK, are key regulators of cellular responses to stress and inflammation. Their phosphorylation indicates activation of these pathways.
Proposed Investigation of DHC's Effect on MAPK Pathway
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Dihydrocarveol is crucial for its development as a therapeutic agent. In vitro metabolism studies using liver microsomes can provide initial insights into its metabolic fate.
Experimental Protocol: In Vitro Metabolism in Rat Liver Microsomes
-
Microsome Preparation: Obtain or prepare rat liver microsomes.
-
Incubation Mixture: Prepare an incubation mixture containing rat liver microsomes, Dihydrocarveol, and a NADPH-generating system in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the mixture to precipitate proteins and collect the supernatant.
-
LC-MS Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound (DHC) and its potential metabolites.
Quantitative Data Summary: Pharmacokinetics and Metabolism
| Parameter | Value | Reference |
| In Vivo Pharmacokinetics (Rat, Oral) | ||
| Cmax | Data not available | |
| Tmax | Data not available | |
| AUC | Data not available | |
| Half-life | Data not available | |
| In Vitro Metabolism (Rat Liver Microsomes) | ||
| Major Metabolites | Data not available |
Safety and Toxicology
Preclinical safety evaluation is a critical step in drug development. The acute oral toxicity, often expressed as the LD50 (lethal dose, 50%), is a primary indicator of a substance's toxicity.
Experimental Protocol: Acute Oral Toxicity Study in Rats (Up-and-Down Procedure - OECD Guideline 425)
-
Animals: Use a single sex of rats (usually females).
-
Dosing: Administer a single oral dose of Dihydrocarveol to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down.
-
LD50 Estimation: Continue the procedure until enough data is collected to calculate the LD50 with a specified confidence interval.
Quantitative Data Summary: Toxicology
| Compound | Animal Model | Route | LD50 | Reference |
| Dihydrocarveol | Rat | Oral | Data not available |
Conclusion and Future Directions
Dihydrocarveol is a natural product with a range of reported biological activities that suggest its potential as a lead compound for the development of new therapeutic agents. However, the existing body of research is largely qualitative and lacks the specific quantitative data necessary to advance its preclinical development. Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC50 and MIC values of Dihydrocarveol in a variety of standardized assays to quantify its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
-
Stereospecific Investigations: Evaluating the distinct biological activities of the different stereoisomers of Dihydrocarveol.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Dihydrocarveol, particularly its effects on the NF-κB and MAPK pathways.
-
In Vivo Efficacy Studies: Conducting well-designed animal studies to confirm the in vitro findings and to evaluate the therapeutic efficacy of Dihydrocarveol in relevant disease models.
-
Pharmacokinetic and Toxicological Profiling: Performing comprehensive ADME and toxicology studies to assess the safety and drug-like properties of Dihydrocarveol.
By addressing these knowledge gaps, the scientific community can better evaluate the true therapeutic potential of Dihydrocarveol and pave the way for its potential translation into clinical applications.
References
Dihydrocarveol in Cellular Signaling: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocarveol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants. As a derivative of carvone, it shares structural similarities with other well-researched monoterpenes like carveol and menthol. While direct research into the cellular signaling pathways modulated by dihydrocarveol is emerging, its demonstrated anti-inflammatory and antinociceptive properties suggest significant interactions with key cellular signaling cascades. This technical guide consolidates the current understanding of dihydrocarveol's biological activities and extrapolates its potential mechanisms of action by examining the signaling pathways modulated by its structural analogs, carveol and menthol. This document aims to provide a foundational resource for researchers investigating the therapeutic potential of dihydrocarveol.
Quantitative Data on Dihydrocarveol and Related Compounds
The following table summarizes key quantitative data for dihydrocarveol and its structurally related compounds, providing a comparative overview of their biological activities.
| Compound | Biological Activity | Assay | Cell Line/Model | Quantitative Data | Reference |
| Hydroxydihydrocarvone | Anti-inflammatory | Carrageenan-induced paw edema | Rats | Significant reduction at 100 and 200 mg/kg | [1] |
| Hydroxydihydrocarvone | Anti-inflammatory | Myeloperoxidase (MPO) activity | Rats | Significant reduction at 200 mg/kg | [1] |
| (-)-Carveol | Vasorelaxant | KCl-induced contraction | Human Umbilical Arteries | EC50: 344.25 ± 8.4 µM | [2] |
| (-)-Carveol | Vasorelaxant | 5-HT-induced contraction | Human Umbilical Arteries | EC50: 175.82 ± 4.05 µM | [2] |
| Menthol | TRPM8 Activation | Calcium influx | HEK293 cells overexpressing TRPM8 | Concentrations from 10 µM to 1 mM | [3] |
| Menthol | Apoptosis Induction | Flow cytometry | A549 NSCLC cells | Significant increase in apoptotic cells | [4] |
Potential Cellular Signaling Pathways Modulated by Dihydrocarveol
Based on the activities of its structural analogs, dihydrocarveol is likely to modulate several critical signaling pathways.
Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative stress. Carveol is a known activator of Nrf2.[5][6][7][8] It is plausible that dihydrocarveol shares this activity.
Mechanism of Action:
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators like carveol, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
TRPM8-Mediated Calcium Signaling
Menthol, a close structural analog of dihydrocarveol, is a well-established agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold-sensing, non-selective cation channel.[3][9][10] Activation of TRPM8 leads to an influx of calcium ions (Ca²⁺), which acts as a crucial second messenger in numerous cellular processes.
Mechanism of Action:
Dihydrocarveol may bind to and activate TRPM8 channels located on the plasma membrane. This activation opens the channel, allowing the influx of extracellular Ca²⁺ down its electrochemical gradient. The resulting increase in intracellular Ca²⁺ concentration can trigger a variety of downstream signaling events, including neurotransmitter release, gene expression changes, and modulation of other ion channels.
Modulation of Apoptosis in Cancer Cells
Menthol has been shown to induce apoptosis and inhibit the proliferation of non-small cell lung carcinoma cells through the Akt signaling pathway.[4] Carveol has also demonstrated anti-proliferative effects in prostate cancer cells via the ERK pathway.[11] Given these precedents, dihydrocarveol is a candidate for investigation as a potential anti-cancer agent.
Mechanism of Action (inferred from Menthol):
Dihydrocarveol may inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. Inhibition of Akt phosphorylation would lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of dihydrocarveol's effects. Below are representative protocols based on studies of related compounds.
Nrf2 Activation Assay
Objective: To determine if dihydrocarveol activates the Nrf2 signaling pathway.
Methodology:
-
Cell Culture: Culture human hepatocytes (e.g., HepG2) or other relevant cell lines in appropriate media.
-
Treatment: Treat cells with varying concentrations of dihydrocarveol for different time points.
-
Western Blotting for Nrf2 Translocation:
-
Fractionate the cells to separate nuclear and cytoplasmic extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).
-
Use appropriate secondary antibodies and a chemiluminescence detection system. An increase in nuclear Nrf2 indicates activation.
-
-
Quantitative RT-PCR for Downstream Targets:
-
Isolate total RNA from treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers for Nrf2 target genes (e.g., HMOX1, NQO1).
-
Normalize expression to a housekeeping gene (e.g., ACTB).
-
Calcium Influx Assay
Objective: To measure changes in intracellular calcium concentration upon dihydrocarveol treatment.
Methodology:
-
Cell Culture: Use a cell line endogenously expressing or transfected with TRPM8 (e.g., HEK293-TRPM8).
-
Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorometric Measurement:
-
Measure baseline fluorescence using a fluorescence plate reader or microscope.
-
Add dihydrocarveol at various concentrations.
-
Continuously record the fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Controls: Use a known TRPM8 agonist (e.g., menthol or icilin) as a positive control and a vehicle (e.g., DMSO) as a negative control.
Apoptosis Assay
Objective: To assess the pro-apoptotic effects of dihydrocarveol on cancer cells.
Methodology:
-
Cell Culture: Culture a cancer cell line of interest (e.g., A549, PC-3).
-
Treatment: Expose cells to a range of dihydrocarveol concentrations for 24-72 hours.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry. An increase in Annexin V-positive cells indicates apoptosis.
-
-
Western Blotting for Apoptotic Markers:
-
Prepare whole-cell lysates from treated cells.
-
Perform Western blotting as described above.
-
Probe for key apoptotic proteins such as cleaved caspase-3, PARP, Bax, and Bcl-2.
-
Conclusion and Future Directions
While direct evidence for the role of dihydrocarveol in cellular signaling is still being established, the extensive research on its structural analogs, carveol and menthol, provides a strong rationale for its investigation as a modulator of the Nrf2, TRP channel, and apoptosis signaling pathways. The experimental protocols outlined in this guide offer a starting point for researchers to elucidate the precise mechanisms of action of dihydrocarveol. Future studies should focus on confirming these putative pathways, identifying specific molecular targets, and evaluating the therapeutic potential of dihydrocarveol in preclinical models of inflammatory diseases and cancer. The insights gained will be invaluable for the development of novel therapeutics derived from this promising natural compound.
References
- 1. Anti-inflammatory activity of hydroxydihydrocarvone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relaxant Effect of Monoterpene (−)-Carveol on Isolated Human Umbilical Cord Arteries and the Involvement of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]
- 4. Menthol induces apoptosis and inhibits proliferation and migration of nonsmall cell lung carcinoma in vitro and in vivo through Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carveol a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carveol Attenuates Seizure Severity and Neuroinflammation in Pentylenetetrazole-Kindled Epileptic Rats by Regulating the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Carveol a Naturally-Derived Potent and Emerging Nrf2 Activator Protects Against Acetaminophen-Induced Hepatotoxicity [frontiersin.org]
- 9. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]
- 10. Menthol - Wikipedia [en.wikipedia.org]
- 11. Carveol - LKT Labs [lktlabs.com]
Methodological & Application
Application Notes and Protocols for CMLD012072 in Mouse Models
To the valued research community, drug development professionals, and scientists,
This document aims to provide detailed application notes and protocols for the utilization of CMLD012072 in mouse models. However, extensive searches for "this compound" in scientific literature and public databases have not yielded any specific information regarding this compound.
There are currently no publicly available data on the mechanism of action, in vivo studies, pharmacokinetic properties, or established mouse models for a compound designated this compound. The search results did not provide any link to a specific biological target or therapeutic area for this molecule.
Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams at this time.
We recommend the following steps for researchers, scientists, and drug development professionals interested in a compound referred to as this compound:
-
Verify the Compound Identifier: Please double-check the spelling and designation of "this compound" to ensure its accuracy. It is possible that it may be an internal development code, a newly synthesized molecule with no published data, or a typographical error.
-
Consult Internal Documentation: If this compound is from an internal discovery program, please refer to the relevant internal documentation for information on its properties and any preclinical data.
-
Contact the Source: If the compound was obtained from a commercial vendor or a collaborating institution, we advise contacting them directly to request a full data sheet, including any available in vivo study information.
Once information regarding the biological target and mechanism of action of this compound becomes publicly available, it will be possible to develop detailed protocols for its use in relevant mouse models. This would typically involve:
-
Selection of an appropriate mouse model: Based on the therapeutic indication.
-
Determination of the optimal dose and route of administration: Through pharmacokinetic and pharmacodynamic studies.
-
Establishment of a treatment schedule: Including frequency and duration of administration.
-
Definition of efficacy and toxicity endpoints: To monitor the effects of the compound.
We are committed to providing accurate and up-to-date scientific information. As soon as data on this compound is published and accessible, we will update our resources to include the comprehensive application notes and protocols you have requested.
Application Notes and Protocols for CMLD012072
A thorough search for the compound CMLD012072 did not yield any specific information regarding its in vivo dosage, administration, or mechanism of action. The identifier "this compound" does not correspond to any publicly available research, clinical trial data, or drug development documentation.
This suggests that "this compound" may be:
-
An internal compound identifier used within a specific research institution or pharmaceutical company that has not been disclosed publicly.
-
A compound that is in the very early stages of discovery and has not yet been the subject of in vivo studies.
-
An incorrect or outdated identifier.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Compound Identifier: Double-check the spelling and format of "this compound" to ensure accuracy. Small typographical errors can significantly impact search results.
-
Consult Internal Documentation: If this compound is part of an internal project, refer to your organization's internal databases, research notebooks, and reports for information on its development status, preclinical data, and any established protocols.
-
Contact the Source: If the compound identifier was obtained from a collaborator, publication, or other external source, it is recommended to contact the source directly to request further details and clarification.
Without any available data, it is not possible to provide the requested detailed application notes, protocols, data tables, or diagrams for this compound. The creation of such documentation requires specific experimental results from in vivo studies, which are not present in the public domain for this compound.
To facilitate future inquiries and the eventual creation of such a document, the following templates and considerations are provided as a general guide for structuring application notes and protocols for a novel compound once in vivo data becomes available.
General Template for In Vivo Application Notes and Protocols
Compound Information
-
Compound Name: [Insert Compound Name]
-
Internal ID: this compound
-
Chemical Formula: [Insert Chemical Formula]
-
Molecular Weight: [Insert Molecular Weight]
-
Target(s): [Insert Biological Target(s)]
-
Mechanism of Action: [Briefly describe the mechanism of action]
In Vivo Dosage and Administration
Table 1: Recommended Dosage in Preclinical Models
| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Vehicle | Notes |
| Mouse (Strain) | e.g., Intraperitoneal (IP) | ||||
| Rat (Strain) | e.g., Oral (PO) | ||||
| Other |
Experimental Protocols
Preparation of Dosing Solution
-
Materials:
-
This compound powder
-
Vehicle (e.g., Saline, DMSO, PBS)
-
Sterile vials
-
Vortex mixer
-
Sonicator (if required)
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
Add the vehicle to the this compound powder in a sterile vial.
-
Vortex thoroughly until the compound is fully dissolved.
-
If necessary, sonicate for [Time] minutes to aid dissolution.
-
Visually inspect for any undissolved particles.
-
Store the solution at [Temperature] and protect from light. Use within [Timeframe].
-
Animal Handling and Administration
-
Animal Models:
-
Species: [e.g., Mus musculus]
-
Strain: [e.g., C57BL/6]
-
Age/Weight: [e.g., 8-10 weeks / 20-25 g]
-
Acclimatization Period: [e.g., 7 days]
-
-
Administration Procedure (Example: Intraperitoneal Injection):
-
Restrain the animal appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a [Gauge] needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement.
-
Inject the dosing solution slowly.
-
Monitor the animal for any immediate adverse reactions.
-
Signaling Pathway and Workflow Diagrams
Once the mechanism of action and experimental procedures are known, diagrams can be generated. Below are hypothetical examples of what these might look like.
Hypothetical Signaling Pathway```dot
Caption: General experimental workflow for in vivo studies.
Application Notes & Protocols: Analytical Methods for the Detection of Dihydrocarveol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocarveol (DHC), a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, such as those from the Mentha species.[1][2] It exists as several stereoisomers, each with distinct organoleptic properties. DHC and its derivatives are of interest in the flavor, fragrance, and pharmaceutical industries. Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of dihydrocarveol in various matrices, including essential oils and biological samples.
These application notes provide detailed protocols for the detection and quantification of dihydrocarveol using gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID). Chiral separation methods are also discussed to address the analysis of its stereoisomers.
Analytical Methods
Gas chromatography is the primary technique for the analysis of volatile compounds like dihydrocarveol. Coupled with mass spectrometry, it allows for confident identification, while a flame ionization detector provides robust quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for identifying and quantifying dihydrocarveol in complex mixtures like essential oils. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra that act as molecular fingerprints for identification.
Experimental Protocol:
a) Sample Preparation: Essential Oils
-
Dilution: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to a concentration within the linear range of the instrument. A typical dilution is 1:100 (v/v).
-
Internal Standard (Optional but Recommended for Quantification): Add an internal standard (e.g., n-alkane solution) to the diluted sample to improve the accuracy and precision of quantification.
b) GC-MS Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column[3] |
| Injector Temperature | 250 °C[3] |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 100:1)[3] |
| Carrier Gas | Helium at a constant flow rate of 1.1 mL/min[3] |
| Oven Temperature Program | Initial temperature 60 °C for 2 min, then ramp at 5 °C/min to 280 °C, hold for 5 min[3] |
| MS System | Agilent 5977C MSD or equivalent |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 280 °C[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Mass Range | m/z 40-450 |
| Data Acquisition | Full Scan |
c) Data Analysis:
-
Identification: Identify dihydrocarveol by comparing its mass spectrum and retention time with those of a reference standard or by searching against a spectral library (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, create a calibration curve using dihydrocarveol standards of known concentrations. The concentration in the sample can be determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantification
GC-FID is a robust and widely used technique for the quantification of organic compounds. It offers high sensitivity and a wide linear range, making it suitable for routine quality control of essential oils and other samples containing dihydrocarveol.
Experimental Protocol:
a) Sample Preparation:
Follow the same sample preparation procedure as for GC-MS analysis.
b) GC-FID Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent[3] |
| Injector Temperature | 250 °C[3] |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 100:1)[3] |
| Carrier Gas | Helium at a constant flow rate of 1.1 mL/min[3] |
| Oven Temperature Program | Initial temperature 60 °C for 2 min, then ramp at 5 °C/min to 280 °C[3] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
c) Data Analysis:
Quantify dihydrocarveol by comparing the peak area of the analyte in the sample to a calibration curve prepared from dihydrocarveol standards. The use of an internal standard is recommended for improved accuracy.
Chiral Gas Chromatography for Stereoisomer Separation
Dihydrocarveol has multiple chiral centers, resulting in several stereoisomers.[4] Chiral GC is essential for the separation and quantification of these individual isomers. This is typically achieved by using a chiral stationary phase that interacts differently with each enantiomer.
Experimental Protocol:
a) Sample Preparation:
Follow the same sample preparation procedure as for GC-MS and GC-FID analysis.
b) Chiral GC Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| GC System | Agilent 8890 GC or equivalent |
| Column | A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-βDEXsm)[5] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Isothermal or a slow temperature ramp to optimize separation of the stereoisomers. The exact program will depend on the specific column and isomers being separated and should be optimized in the laboratory. |
| Detector | FID or MS |
c) Data Analysis:
Identify and quantify each stereoisomer based on its retention time and peak area relative to a chiral standard containing the individual isomers.
Quantitative Data Summary
The concentration of dihydrocarveol can vary significantly depending on the plant source and processing methods. The following table summarizes reported concentrations of dihydrocarveol in various essential oils.
| Essential Oil | Dihydrocarveol Concentration (%) | Analytical Method |
| Mentha spicata (Spearmint) | 0 - 12.33[1] | GC-MS |
| Mentha spicata (Spearmint - HD sample) | neo-dihydrocarveol: 7.7[3] | GC-MS |
Visualizations
Experimental Workflow for Dihydrocarveol Analysis
Caption: Workflow for GC-MS and GC-FID analysis of dihydrocarveol.
Metabolic Pathway of Dihydrocarveol in Rhodococcus erythropolis
The bacterium Rhodococcus erythropolis is capable of metabolizing dihydrocarveol.[6] The initial step in this pathway involves the oxidation of dihydrocarveol to dihydrocarvone.
Caption: Initial step in the metabolic pathway of dihydrocarveol.
References
- 1. Dihydrocarveol: Significance and symbolism [wisdomlib.org]
- 2. DIHYDROCARVEOL | 619-01-2 [chemicalbook.com]
- 3. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]
- 4. Rhodococcus erythropolis DCL14 Contains a Novel Degradation Pathway for Limonene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis.[1][2] Aberrant kinase activity is often implicated in the pathophysiology of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][3] High-throughput screening (HTS) is a key strategy in drug discovery for identifying novel small molecule inhibitors against these kinase targets from large compound libraries.[4] This document provides a detailed protocol and application guidelines for a cell-based high-throughput screening assay designed to identify and characterize inhibitors of a generic tyrosine kinase signaling pathway.
Featured Compound: [CMLD012072] - A Novel Kinase Inhibitor Candidate
This application note uses a placeholder compound, [this compound] , to illustrate the screening and characterization process. Researchers can adapt these protocols for their specific compounds of interest.
Signaling Pathway Overview
The following diagram illustrates a representative receptor tyrosine kinase (RTK) signaling pathway, a frequent target in cancer drug discovery. Activation of the RTK by a growth factor leads to autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately promotes cell proliferation and survival. Small molecule inhibitors can target the ATP-binding site of the kinase, blocking these downstream events.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.
High-Throughput Screening Experimental Workflow
The diagram below outlines the typical workflow for a high-throughput screening campaign to identify novel kinase inhibitors. The process begins with assay development and proceeds through primary and secondary screening to hit confirmation and lead optimization.
Caption: High-Throughput Screening (HTS) Experimental Workflow.
Experimental Protocols
Cell-Based Reporter Assay for Kinase Inhibition
This protocol describes a luciferase reporter assay to screen for inhibitors of the aforementioned signaling pathway. The assay utilizes an engineered cell line containing a luciferase reporter gene under the control of a response element that is activated by the pathway's downstream transcription factors. Inhibition of the pathway results in a decrease in luciferase expression and, consequently, a reduced luminescent signal.
Materials:
-
HEK293 cell line stably expressing the reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Growth Factor (e.g., EGF)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Control inhibitor (e.g., a known RTK inhibitor)
-
384-well white, solid-bottom assay plates
-
Luminescence-based reporter assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Protocol:
-
Cell Culture: Maintain the reporter cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in assay medium (DMEM with 0.5% FBS).
-
Adjust cell density to 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a serial dilution of the test compounds and control inhibitor in DMSO.
-
Using an automated liquid handler, transfer 100 nL of the compound solutions to the assay plate wells.
-
For control wells, add 100 nL of DMSO (negative control) or control inhibitor (positive control).
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Prepare a solution of the growth factor in assay medium at 2X the final desired concentration.
-
Add 25 µL of the growth factor solution to all wells except for the unstimulated control wells (add 25 µL of assay medium instead).
-
Incubate for 6 hours at 37°C.
-
-
Signal Detection:
-
Equilibrate the assay plate and the luminescence reagent to room temperature.
-
Add 25 µL of the luminescence reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.[5]
-
Data Presentation and Analysis
The results from the primary screen and dose-response experiments should be analyzed to determine the activity of the test compounds. Key metrics include percent inhibition and the half-maximal inhibitory concentration (IC50). The robustness of the assay is evaluated using the Z'-factor.
Data Analysis:
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Where Signal_Compound is the signal in the presence of the test compound, Signal_Negative is the signal of the unstimulated control, and Signal_Positive is the signal of the stimulated DMSO control.
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Z'-Factor Calculation:
-
Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Quantitative Data Summary
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Z'-Factor |
| This compound | 85.2 | 0.54 | 0.78 |
| Control | 95.8 | 0.08 | 0.78 |
| Negative Hit | 5.3 | > 50 | 0.78 |
Conclusion
The described cell-based reporter assay provides a robust and reliable method for the high-throughput screening of large compound libraries to identify novel inhibitors of tyrosine kinase signaling pathways. The detailed protocol and data analysis workflow enable the efficient identification and characterization of potent and selective kinase inhibitors, such as the hypothetical compound this compound, for further preclinical development. This application note serves as a comprehensive guide for researchers in the field of drug discovery.
References
- 1. Leveraging Recombinant Kinases for Drug Discovery Research | The Scientist [the-scientist.com]
- 2. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. High throughput screening | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
Dihydrocarveol: A Versatile Tool Compound in Pharmacological Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocarveol, a monoterpenoid alcohol derived from the reduction of carveol, is a naturally occurring compound found in the essential oils of various plants. Exhibiting a range of biological activities, dihydrocarveol and its stereoisomers have emerged as valuable tool compounds in pharmacological research. These activities, including anti-inflammatory, analgesic, neuroprotective, antioxidant, and antimicrobial effects, make dihydrocarveol a subject of growing interest for investigating cellular signaling pathways and for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing dihydrocarveol as a tool compound in pharmacological studies.
Pharmacological Activities and Applications
Dihydrocarveol presents a spectrum of pharmacological effects that can be harnessed for research purposes. Its various stereoisomers, such as (+)-dihydrocarveol and (-)-dihydrocarveol, may exhibit distinct potencies and mechanisms of action, offering a nuanced approach to studying specific biological processes.
Anti-inflammatory Activity: Dihydrocarveol and its derivatives have demonstrated potential in modulating inflammatory responses. This makes it a useful tool for investigating the signaling pathways involved in inflammation, such as the NF-κB pathway, and for screening potential anti-inflammatory drugs.
Analgesic Properties: The analgesic effects of dihydrocarveol suggest its utility in pain research. It can be employed in various in vivo models to study nociception and to explore the mechanisms of pain relief.
TRPM8 Modulation: Structurally related to menthol, a known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, dihydrocarveol is a potential modulator of this cold-sensing ion channel. This makes it a valuable probe for studying the role of TRPM8 in thermosensation, pain, and other physiological processes.
Neuroprotective Potential: Preliminary studies suggest that dihydrocarveol may offer neuroprotective benefits, making it a candidate for research into neurodegenerative diseases and neuronal injury models.[1]
Antioxidant and Antimicrobial Activities: Dihydrocarveol exhibits free radical scavenging and antimicrobial properties, which can be explored in studies related to oxidative stress and infectious diseases.[1]
Data Presentation
The following tables summarize the available quantitative data for dihydrocarveol and its related compounds in various pharmacological assays. It is important to note that specific data for dihydrocarveol is limited in the current literature, and data for structurally similar compounds are included for comparative purposes.
Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Hydroxydihydrocarvone (a Dihydrocarveol derivative)
| Assay | Species | Dose (mg/kg, p.o.) | Effect | Reference |
| Carrageenan-Induced Paw Edema | Rat | 100 | Significant decrease in paw edema | [1] |
| 200 | Significant decrease in paw edema | [1] | ||
| Tail Immersion Test | Mouse | 50 | Increased response time to thermoceptive stimulus | [1] |
| 100 | Increased response time to thermoceptive stimulus | [1] | ||
| 200 | Increased response time to thermoceptive stimulus | [1] |
Table 2: TRPM8 Agonist Activity of Menthol (structurally similar to Dihydrocarveol)
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| (-)-Menthol | HEK293 expressing hTRPM8 | Calcium Imaging | 81 ± 17 |
Table 3: In Vitro Antioxidant Activity (Illustrative)
| Compound | Assay | IC50 (µg/mL) | Reference |
| Dihydrocarveol | DPPH Radical Scavenging | Data not available | |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | ~5-15 |
Note: While dihydrocarveol is reported to have antioxidant activity, specific IC50 values from DPPH or other standard assays are not consistently reported in the literature.
Experimental Protocols
Detailed methodologies for key experiments utilizing dihydrocarveol are provided below.
In Vitro Assessment of Anti-inflammatory Activity: Inhibition of Cytokine Production in LPS-Stimulated Macrophages
This protocol details the procedure to evaluate the potential of dihydrocarveol to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Dihydrocarveol
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of dihydrocarveol in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium. Ensure the final solvent concentration does not affect cell viability.
-
Pre-treat the cells with various concentrations of dihydrocarveol for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce cytokine production. Include a vehicle control (no dihydrocarveol) and a negative control (no LPS stimulation).
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Measure cell viability using an appropriate assay (e.g., MTT or LDH assay) to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.
-
Calculate the percentage inhibition of cytokine production for each concentration of dihydrocarveol compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value of dihydrocarveol for the inhibition of each cytokine.
In Vivo Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This protocol describes a widely used model to assess the acute anti-inflammatory activity of dihydrocarveol in rats or mice.
Materials:
-
Male Wistar rats (180-220 g) or Swiss mice (20-25 g)
-
Dihydrocarveol
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for dihydrocarveol (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer dihydrocarveol orally (p.o.) at various doses (e.g., 50, 100, 200 mg/kg) or via intraperitoneal (i.p.) injection. A control group should receive the vehicle only. A positive control group can be treated with a standard anti-inflammatory drug (e.g., indomethacin).
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of paw edema for each animal at each time point using the formula: % Edema = [(Vt - V0) / V0] x 100 where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
In Vivo Assessment of Analgesic Activity: Hot Plate Test
This protocol is used to evaluate the central analgesic activity of dihydrocarveol by measuring the reaction time of an animal to a thermal stimulus.
Materials:
-
Mice (20-25 g)
-
Dihydrocarveol
-
Vehicle for dihydrocarveol
-
Hot plate apparatus with adjustable temperature
-
Stopwatch
Procedure:
-
Acclimatize the mice to the experimental room for at least 30 minutes before the test.
-
Set the temperature of the hot plate to a constant, non-damaging temperature (e.g., 55 ± 0.5°C).
-
Administer dihydrocarveol (e.g., 50, 100, 200 mg/kg, p.o. or i.p.) or the vehicle to different groups of mice. A positive control group can be treated with a standard analgesic like morphine.
-
At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place each mouse individually on the hot plate.
-
Start the stopwatch immediately and observe the mouse for signs of nociception, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) for the first sign of nociception.
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established, and any mouse not responding within this time should be removed from the hot plate.
-
An increase in the reaction latency compared to the vehicle-treated group indicates an analgesic effect.
In Vitro Assessment of TRPM8 Activation: Calcium Imaging Assay
This protocol describes how to measure the activation of TRPM8 channels by dihydrocarveol in a cell line stably expressing the channel (e.g., HEK293-TRPM8).
Materials:
-
HEK293 cells stably expressing human or rodent TRPM8
-
DMEM supplemented with 10% FBS and appropriate selection antibiotic
-
Dihydrocarveol
-
Menthol (as a positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Seed the HEK293-TRPM8 cells onto glass coverslips or in a 96-well black-walled plate and allow them to grow to an appropriate confluency.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for about 30 minutes at room temperature.
-
Acquire baseline fluorescence measurements.
-
Apply different concentrations of dihydrocarveol to the cells and continuously record the changes in intracellular calcium concentration, indicated by changes in fluorescence intensity.
-
Apply a known TRPM8 agonist, such as menthol, as a positive control.
-
Analyze the fluorescence data to determine the dose-dependent increase in intracellular calcium in response to dihydrocarveol.
-
Calculate the EC50 value for TRPM8 activation by dihydrocarveol.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the pharmacological investigation of dihydrocarveol.
References
Application of CMLD012072 in Cancer Research: Information Not Available
Initial searches for the compound "CMLD012072" have yielded no specific results related to its application in cancer research. Extensive database and literature searches did not provide any information on the chemical structure, mechanism of action, or any associated experimental data for a compound with this identifier.
This lack of information prevents the creation of the requested detailed Application Notes and Protocols. It is possible that this compound is a very new or proprietary compound not yet described in publicly available scientific literature, or that the identifier provided may contain a typographical error.
To facilitate the generation of the requested content, please verify the compound identifier and, if possible, provide any of the following additional information:
-
Chemical structure or IUPAC name
-
Biological target or proposed mechanism of action
-
Any relevant publications or patents
-
The originating research institution or company
Without this fundamental information, it is not possible to provide accurate and detailed protocols, data tables, or pathway diagrams as requested. We recommend consulting the original source of the compound identifier to obtain the necessary details. Once more specific information is available, a comprehensive response can be generated.
Dihydrocarveol in Neuroscience Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocarveol (DHC), a monoterpenoid alcohol, is a structural analog of the well-known compounds menthol and carveol. These naturally derived substances have garnered interest in neuroscience research due to their interactions with key neurological targets. While direct research on dihydrocarveol in neuroscience is still emerging, its structural similarity to compounds with known neurological activity suggests its potential as a modulator of ion channels and receptors in the central nervous system (CNS). This document provides an overview of the potential applications of dihydrocarveol in neuroscience drug discovery, drawing parallels from related compounds and outlining detailed protocols for its evaluation.
Potential Neurological Targets and Therapeutic Areas
Based on the pharmacology of structurally related monoterpenoids like menthol, dihydrocarveol is a promising candidate for investigation in several areas of neuroscience.
-
GABAa Receptor Modulation and Anxiolytic Effects: Menthol has been shown to act as a positive allosteric modulator of GABAa receptors, the primary inhibitory neurotransmitter receptors in the brain. This modulation enhances GABAergic transmission, leading to anxiolytic and sedative effects. Given its structural similarity, dihydrocarveol may exhibit similar properties, making it a potential candidate for the development of novel treatments for anxiety disorders.
-
TRPM8 Channel Agonism and Analgesic Properties: Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel known as the primary cold and menthol receptor. Activation of TRPM8 channels is associated with a cooling sensation and analgesic effects. The structural resemblance of dihydrocarveol to menthol suggests it may also act as a TRPM8 agonist, warranting investigation for its potential in pain management, particularly for conditions involving cold allodynia and hyperalgesia.
-
Neuroprotective Potential: Some terpenoids have demonstrated neuroprotective properties in preclinical models of neuronal injury. While direct evidence for dihydrocarveol is lacking, related compounds have shown protective effects against oxidative stress and excitotoxicity. This suggests that dihydrocarveol could be a valuable lead compound in the discovery of new therapies for neurodegenerative diseases.
Data Presentation
Currently, there is a limited amount of publicly available quantitative data specifically for dihydrocarveol's activity on neurological targets. The following tables are presented as templates to be populated as research progresses. For context, data for the related compound, menthol, is included where available.
Table 1: In Vitro Potency of Dihydrocarveol and Related Compounds
| Compound | Target | Assay Type | Potency (IC₅₀/EC₅₀) | Reference |
| Dihydrocarveol | GABAa Receptor | Electrophysiology | Data not available | |
| TRPM8 | Calcium Imaging | Data not available | ||
| Menthol | GABAa Receptor | Electrophysiology | Potentiation of GABA-evoked currents | [1] |
| TRPM8 | Calcium Imaging | ~30-100 µM (EC₅₀) |
Table 2: Pharmacokinetic Properties of Dihydrocarveol (Hypothetical Data)
| Compound | Administration Route | Bioavailability (%) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | t₁/₂ (h) | Brain/Plasma Ratio |
| Dihydrocarveol | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of dihydrocarveol in neuroscience drug discovery. These are based on established methodologies for similar compounds.
Protocol 1: Evaluation of GABAa Receptor Modulation using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if dihydrocarveol modulates GABAa receptor activity.
Materials:
-
Cell line expressing human GABAa receptors (e.g., HEK293 cells)
-
Dihydrocarveol
-
GABA (gamma-Aminobutyric acid)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
Procedure:
-
Culture cells expressing the desired GABAa receptor subtype on glass coverslips.
-
Prepare stock solutions of dihydrocarveol in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of dihydrocarveol.
-
Record the potentiation or inhibition of the GABA-evoked current.
-
To test for direct agonist activity, apply dihydrocarveol in the absence of GABA.
-
To investigate the mechanism, co-apply dihydrocarveol and GABA in the presence of a GABAa receptor antagonist (e.g., bicuculline).
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of dihydrocarveol.
-
Calculate the percentage modulation by dihydrocarveol.
-
Construct a concentration-response curve and determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) of dihydrocarveol.
Protocol 2: Assessment of TRPM8 Agonist Activity using Calcium Imaging
Objective: To determine if dihydrocarveol activates TRPM8 channels.
Materials:
-
Cell line expressing human TRPM8 (e.g., HEK293 or CHO cells)
-
Dihydrocarveol
-
Menthol (positive control)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fluorescence microscope or plate reader equipped for ratiometric imaging
Procedure:
-
Plate TRPM8-expressing cells in 96-well plates or on glass-bottom dishes.
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.
-
Acquire a baseline fluorescence reading.
-
Apply increasing concentrations of dihydrocarveol to the cells.
-
Record the change in intracellular calcium concentration by measuring the fluorescence intensity (for Fluo-4) or the ratio of emissions at two wavelengths (for Fura-2).
-
Use menthol as a positive control to confirm cell responsiveness.
-
To confirm the involvement of TRPM8, pre-incubate cells with a TRPM8 antagonist before applying dihydrocarveol.
Data Analysis:
-
Calculate the change in fluorescence intensity or ratio over baseline.
-
Construct a concentration-response curve for dihydrocarveol.
-
Determine the EC₅₀ value for dihydrocarveol-induced calcium influx.
Protocol 3: Evaluation of Anxiolytic-like Activity using the Elevated Plus Maze (EPM) in Mice
Objective: To assess the potential anxiolytic effects of dihydrocarveol in a rodent model of anxiety.
Materials:
-
Elevated plus maze apparatus
-
Male mice (e.g., C57BL/6 strain, 8-10 weeks old)
-
Dihydrocarveol
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Diazepam (positive control)
-
Video tracking software
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer dihydrocarveol (e.g., 10, 25, 50 mg/kg, intraperitoneally or orally) 30-60 minutes before testing.
-
Administer the vehicle to the control group and diazepam (e.g., 1-2 mg/kg, i.p.) to the positive control group.
-
Place a mouse at the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
After each trial, clean the maze with 70% ethanol to remove olfactory cues.
-
Analyze the video recordings using tracking software.
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
Also, measure the total distance traveled to assess for any locomotor effects.
Mandatory Visualizations
Dihydrocarveol's potential modulation of GABAa receptor signaling.
Proposed mechanism of dihydrocarveol-induced analgesia via TRPM8.
Experimental workflow for assessing anxiolytic effects of DHC.
Conclusion and Future Directions
Dihydrocarveol presents an intriguing starting point for neuroscience drug discovery due to its structural relationship with known neurologically active compounds. The protocols outlined in this document provide a framework for the systematic evaluation of its potential as a modulator of GABAa receptors and TRPM8 channels, and for assessing its anxiolytic, analgesic, and neuroprotective properties.
Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the precise potency and efficacy of dihydrocarveol at its putative targets.
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of dihydrocarveol, including its ability to cross the blood-brain barrier.
-
In Vivo Efficacy Studies: Expanding the evaluation of dihydrocarveol in a wider range of animal models for anxiety, pain, and neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of dihydrocarveol to optimize its pharmacological profile for specific therapeutic applications.
By systematically addressing these research areas, the full potential of dihydrocarveol and its derivatives in neuroscience drug discovery can be elucidated.
References
Protocol for Dissolving and Storing CMLD012072: An Application Note for Researchers
Introduction
CMLD012072 is a potent and specific small molecule inhibitor of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase essential for the initiation of cap-dependent translation.[1][2][3] As a member of the amidino-rocaglate class of compounds, this compound exerts its anti-neoplastic activity by clamping eIF4A onto polypurine-rich RNA sequences, thereby stalling ribosome scanning and selectively inhibiting the translation of oncogenic proteins.[1][4] This application note provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications.
Physicochemical Properties and Storage Recommendations
A summary of the key properties of this compound is provided in the table below. Adherence to the recommended storage conditions is critical to prevent degradation of the compound.
| Property | Value | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 2368900-33-6 | MedChemExpress |
| Molecular Formula | C₃₂H₃₂N₂O₇ | DC Chemicals |
| Molecular Weight | 556.61 g/mol | DC Chemicals |
| Appearance | Solid powder | - |
| Storage of Powder | -20°C for up to 3 years | Selleck Chemicals |
| Storage of Stock Solution (in DMSO) | - 4°C for up to 2 weeks- -80°C for up to 6 months | DC Chemicals |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.[5]
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example (for a 10 mM stock):
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
For 1 mg of this compound: Volume (L) = 0.001 g / (556.61 g/mol * 0.01 mol/L) = 0.0001796 L = 179.6 µL
-
-
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used if necessary, but avoid excessive heat.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This minimizes repeated freeze-thaw cycles which can lead to compound degradation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
Troubleshooting & Optimization
CMLD012072 solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with CMLD012072. The following information addresses potential solubility issues and offers solutions based on general best practices for poorly soluble compounds, as specific solubility data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is classified as an amidino-rocaglate and functions as a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A).[1][2][3][4] It has demonstrated significant anti-neoplastic activity by inducing RNA clamping of eIF4A1 and eIF4A2, which are critical components of the translation initiation machinery in cells.[1][2][3][4] Its complex heterocyclic structure suggests it may exhibit poor aqueous solubility, a common challenge with this class of compounds.
Q2: I am having trouble dissolving this compound for my in vitro experiments. What are the recommended starting solvents?
A2: For novel compounds with presumed low aqueous solubility, it is advisable to start with a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of both polar and nonpolar compounds.[5] For subsequent dilutions into aqueous media, co-solvents such as ethanol, propylene glycol, or polyethylene glycol can be used to improve solubility.[6] It is crucial to determine the tolerance of your specific cell line to the chosen solvent, as concentrations above 0.5-1% can be toxic.[7]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
-
Optimize Final Solvent Concentration: While keeping the final DMSO concentration low is important for cell health, a slight, well-tolerated increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility.[7]
-
Use a Surfactant: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be included in the final medium at low, non-toxic concentrations to help solubilize the compound.[6][8]
-
Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions to gradually lower the solvent concentration.
-
Warm the Medium: Pre-warming the aqueous medium to 37°C before adding the compound stock can sometimes help.
-
Rapid Mixing: Add the stock solution to the pre-warmed medium and mix thoroughly and immediately.
Q4: Are there any formulation strategies that can improve the solubility and bioavailability of this compound for in vivo studies?
A4: Yes, several formulation strategies can enhance the solubility and bioavailability of poorly water-soluble drugs. The selection of a method depends on the physicochemical properties of the compound.[9] Some common approaches include:
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix, which can improve the dissolution rate.[10][11]
-
Liposomal Formulations: Encapsulating the drug within lipid-based vesicles (liposomes) can improve solubility and alter pharmacokinetic properties.[12][13][14]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can enhance dissolution velocity.[10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in the initial solvent (e.g., DMSO). | Insufficient solvent volume or inadequate mixing. | 1. Ensure a sufficient volume of solvent is used for the desired stock concentration.2. Gently warm the solution (e.g., in a 37°C water bath).3. Use mechanical assistance such as vortexing or brief sonication.[7] |
| The stock solution appears cloudy or has visible particulates. | The compound has reached its solubility limit in the solvent, or there are impurities. | 1. Attempt to dilute the stock solution to a lower concentration.2. Filter the solution through a 0.22 µm syringe filter compatible with the organic solvent. |
| Inconsistent results between experiments. | Variability in compound dissolution or precipitation in the assay medium. | 1. Prepare fresh dilutions from the stock solution for each experiment.2. Ensure complete dissolution of the stock solution before each use.3. Standardize the dilution procedure, including temperature and mixing, across all experiments. |
| Loss of compound activity over time in solution. | The compound may be unstable in the chosen solvent or aqueous medium. | 1. Prepare fresh stock solutions regularly.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Investigate the stability of the compound in different solvents and buffer systems. |
Summary of Solubility Enhancement Strategies
| Strategy | Description | Advantages | Disadvantages |
| Solid Dispersion | The drug is dispersed within a hydrophilic polymer matrix.[10] | Improves dissolution rate and bioavailability. | Can be prone to physical instability (recrystallization). |
| Liposomal Formulation | The drug is encapsulated within lipid vesicles.[14] | Can deliver both hydrophilic and lipophilic drugs; can be targeted.[14] | Can have issues with stability and drug loading. |
| Nanosuspension | The drug is formulated as a suspension of nanoparticles.[10] | Increases surface area, leading to faster dissolution. | Can be susceptible to particle aggregation. |
| Complexation | The drug forms an inclusion complex with a carrier molecule (e.g., cyclodextrin).[6] | Increases aqueous solubility. | The complex may be too stable, hindering drug release. |
| Use of Co-solvents | A water-miscible organic solvent is used to increase solubility.[6] | Simple and effective for initial in vitro studies. | Potential for solvent toxicity in biological assays. |
| pH Adjustment | The pH of the solution is altered to ionize the drug, increasing its solubility. | Effective for ionizable compounds. | Not applicable to non-ionizable compounds. |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility
This protocol provides a general method for determining the equilibrium (thermodynamic) solubility of a compound like this compound.
-
Preparation of Solutions: Prepare a series of aqueous buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, carefully withdraw a sample from each vial, ensuring that no undissolved solid is transferred. This is typically done by centrifugation followed by collection of the supernatant or by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of this compound in that specific buffer at that temperature.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|2368900-33-6|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. benchchem.com [benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Development of liposomal formulation [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Optimizing Dihydrocarveol Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Dihydrocarveol in experimental settings. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Dihydrocarveol in in vitro experiments?
A1: For initial screening, a broad concentration range is recommended due to the compound- and cell-type-specific nature of its effects. Based on data from structurally similar terpenoids and general practices in cell-based assays, a starting range of 1 µM to 100 µM is advisable. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific experimental model.
Q2: How should I dissolve Dihydrocarveol for use in cell culture?
A2: Dihydrocarveol is a lipophilic compound with low water solubility. Therefore, it is necessary to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Q3: What are the known signaling pathways affected by Dihydrocarveol?
A3: Direct studies on the specific signaling pathways modulated by Dihydrocarveol are limited. However, based on research on other monoterpenes and related compounds, potential pathways of interest include the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cellular stress responses. Additionally, in the context of cancer research, pathways related to apoptosis (both intrinsic and extrinsic) are relevant areas of investigation.
Troubleshooting Guide
Issue: Precipitation of Dihydrocarveol upon dilution in cell culture medium.
-
Cause: High final concentration of the compound or insufficient mixing.
-
Solution:
-
Lower the final concentration of Dihydrocarveol in your working solution.
-
When diluting the stock solution into the medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Consider using a solubilizing agent, such as bovine serum albumin (BSA), in your culture medium, although this may influence the compound's activity.
-
Issue: High variability in experimental results.
-
Cause: Inconsistent preparation of Dihydrocarveol solutions, cellular heterogeneity, or variations in incubation times.
-
Solution:
-
Prepare fresh dilutions of Dihydrocarveol from a stock solution for each experiment.
-
Ensure a single-cell suspension with high viability before seeding.
-
Strictly adhere to standardized incubation times for all experimental and control groups.
-
Issue: Unexpected cytotoxicity observed at low concentrations.
-
Cause: The specific cell line may be highly sensitive to Dihydrocarveol, or the solvent concentration may be too high.
-
Solution:
-
Perform a preliminary cytotoxicity assay (e.g., MTT or LDH release assay) to determine the non-toxic concentration range for your specific cell line.
-
Reduce the final concentration of the organic solvent in the culture medium to the lowest effective level (ideally ≤ 0.1% v/v).
-
Quantitative Data Summary
The following tables summarize available quantitative data for Dihydrocarveol and structurally related compounds to guide concentration selection.
Table 1: Cytotoxicity Data (IC50 Values)
| Compound | Cell Line | Assay Duration | IC50 Value (µM) |
| 7-hydroxy-3,4-dihydrocadalene | MCF7 | 48 hours | 55.24 |
Note: Data for Dihydrocarveol is limited; the provided data is for a structurally similar compound and should be used as a preliminary reference.
Table 2: Suggested Concentration Ranges for In Vitro Assays
| Assay Type | Suggested Starting Concentration Range (µM) |
| Cytotoxicity | 1 - 200 |
| Anti-inflammatory | 1 - 50 |
| Antimicrobial (MIC) | 10 - 1000 |
| Neuroprotection | 0.1 - 50 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of Dihydrocarveol on a given cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Dihydrocarveol in culture medium. Remove the old medium from the wells and add 100 µL of the Dihydrocarveol-containing medium to each well. Include vehicle controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
This protocol assesses the anti-inflammatory potential of Dihydrocarveol by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of Dihydrocarveol for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone). Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve. Calculate the percentage of NO inhibition by Dihydrocarveol.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of Dihydrocarveol that inhibits the visible growth of a microorganism.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the Dihydrocarveol stock solution in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum only) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Dihydrocarveol at which no visible growth (turbidity) is observed.
Visualizations
Caption: Hypothesized signaling pathways modulated by Dihydrocarveol.
Caption: General experimental workflow for in vitro assays with Dihydrocarveol.
Troubleshooting CMLD012072 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential off-target effects of CMLD012072.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line panel with this compound, but we're also seeing unexpected toxicities in our in vivo models. Could off-target effects be the cause?
A1: Yes, unexpected in vivo toxicities are a common indicator of off-target effects. While a compound may be designed for a specific target, it can interact with other proteins, leading to unforeseen biological consequences. If the observed toxicity does not align with the known function of the intended target, it is prudent to investigate potential off-target interactions.
Q2: How can we confirm that the observed efficacy of this compound is due to its intended target and not an off-target effect?
A2: The most definitive method for target validation is to assess the efficacy of this compound in a cell line where the intended target has been genetically removed, for instance, via CRISPR-Cas9 knockout. If this compound retains its cytotoxic effects in cells lacking the intended target, it strongly suggests that its efficacy is mediated by one or more off-target effects.
Q3: Our experiments with this compound are yielding inconsistent results across different cell lines. What could be the reason for this?
A3: Inconsistent results across different cell lines can be attributed to several factors. Cell line-specific effects are common, and it is beneficial to test your inhibitor in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context.[1] Additionally, issues such as compound solubility and stability in cell culture media can lead to variability.[1] It is also possible that this compound is activating compensatory signaling pathways in certain cell lines.[1]
Q4: We suspect this compound might have off-target effects. What is the best initial step to identify these unintended targets?
A4: A highly effective initial step is to perform an in vitro kinase profiling assay.[2] This involves screening this compound against a large panel of purified, recombinant kinases.[3] This approach can provide a broad overview of the inhibitor's selectivity and identify potential off-target kinases.[3][4]
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Toxicity
If you observe a cellular phenotype or toxicity that is inconsistent with the known function of the primary target of this compound, consider the following troubleshooting steps:
1. Dose-Response Analysis: Perform experiments across a broad range of this compound concentrations. On-target effects should typically manifest at lower concentrations than off-target effects.[2]
2. Use of a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor that targets the same primary protein.[2] If the unexpected phenotype persists, it is more likely to be an on-target effect.
3. Kinase Profiling: To identify unintended targets, screen this compound against a comprehensive kinase panel.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates sample data from an in vitro kinase profiling assay. Lower IC50 values indicate higher potency. A significant difference between the on-target and off-target IC50 values suggests higher selectivity.[1]
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1µM |
| Primary Target Kinase A | 15 | 98% |
| Off-Target Kinase B | 50 | 85% |
| Off-Target Kinase C | 250 | 60% |
| Off-Target Kinase D | >10,000 | <10% |
| Off-Target Kinase E | >10,000 | <10% |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
1. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to generate a range of concentrations for testing.
2. Assay Setup:
-
Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases.
-
In a multi-well plate, combine each kinase with its specific substrate and ATP.
3. Compound Incubation:
-
Add this compound at the desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures.
-
Include appropriate controls, such as a no-inhibitor control and a known inhibitor for each kinase.
4. Reaction and Detection:
-
Stop the reaction after a defined incubation period.
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
5. Data Analysis:
-
Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control.
-
Data can be presented as the percentage of inhibition at a specific concentration or as an IC50 value for more potent interactions.
Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Validation
This protocol provides a framework for creating a target knockout cell line to validate the on-target efficacy of this compound.
1. sgRNA Design and Cloning:
-
Design single-guide RNAs (sgRNAs) targeting a critical exon of the gene for the intended target of this compound.
-
Clone the designed sgRNAs into a suitable Cas9 expression vector.
2. Transfection and Cell Seeding:
-
Transfect the cancer cell line of interest with the Cas9/sgRNA expression plasmid.
-
After 48 hours, seed the cells at a low density to allow for the growth of single-cell colonies.
3. Clonal Selection and Validation:
-
Isolate and expand individual cell colonies.
-
Screen the clones for the absence of the target protein by Western blotting or other protein analysis techniques.
-
Confirm the genomic knockout by sequencing the targeted locus.
4. Efficacy Testing:
-
Treat the validated knockout cell line and the parental (wild-type) cell line with a range of concentrations of this compound.
-
Assess cell viability or the relevant phenotype. If this compound is still effective in the knockout cells, it indicates off-target effects are responsible for its efficacy.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected experimental outcomes with this compound.
Caption: Simplified signaling pathway illustrating on-target and potential off-target effects of this compound.
Caption: A streamlined experimental workflow for the identification and validation of this compound off-targets.
References
How to improve the stability of Dihydrocarveol in solution
Welcome to the technical support center for Dihydrocarveol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Dihydrocarveol in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Dihydrocarveol solution appears to be degrading over time. What are the primary causes of instability?
A1: Dihydrocarveol, a monoterpenoid alcohol, is susceptible to degradation primarily through oxidation.[1] The presence of oxygen, exposure to light, and elevated temperatures can accelerate this process. Additionally, the presence of metal ions can catalyze oxidative degradation. In non-sterile conditions, microbial degradation can also occur. The main degradation product is typically Dihydrocarvone, formed through the oxidation of the alcohol group.
Q2: What are the ideal storage conditions for Dihydrocarveol solutions to minimize degradation?
A2: To ensure the stability of Dihydrocarveol in solution, it is recommended to:
-
Store under an inert atmosphere: Purge the headspace of your container with an inert gas like nitrogen or argon to displace oxygen.
-
Protect from light: Use amber-colored vials or wrap containers in aluminum foil to prevent photo-degradation.
-
Maintain low temperatures: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) may be appropriate, depending on the solvent used.
-
Use high-purity solvents: Solvents should be free of peroxides and metal ion impurities.
Q3: How does the choice of solvent affect the stability of Dihydrocarveol?
A3: The choice of solvent can significantly impact the stability of Dihydrocarveol. Protic solvents like ethanol and methanol are generally suitable. However, it is crucial to use solvents that are peroxide-free, as peroxides can initiate oxidation. While specific quantitative data on the stability of Dihydrocarveol in various solvents is limited in publicly available literature, general principles suggest that aprotic solvents may offer better stability against oxidation if they are rigorously dried and deoxygenated.
Q4: I suspect my Dihydrocarveol solution is degrading due to pH. What is the optimal pH range for stability?
Q5: Can I use antioxidants to improve the stability of my Dihydrocarveol solution? Which ones are recommended?
A5: Yes, the addition of antioxidants is a highly effective method for preventing oxidative degradation. For non-aqueous or lipid-based solutions, synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used and have shown efficacy in stabilizing terpenoids.[2][3] Natural antioxidants like α-tocopherol (Vitamin E) can also be effective.[3] For aqueous solutions, water-soluble antioxidants such as ascorbic acid (Vitamin C) may be considered.[3] Often, a combination of antioxidants can provide synergistic protection.[4]
Data Presentation: Antioxidant Recommendations
| Antioxidant | Recommended Concentration (w/v) | Solvent System | Notes |
| BHT (Butylated Hydroxytoluene) | 0.01% - 0.1% | Non-aqueous / Lipidic | Often used in combination with BHA for synergistic effects.[2] |
| BHA (Butylated Hydroxyanisole) | 0.01% - 0.1% | Non-aqueous / Lipidic | Can be more effective than BHT in certain conditions.[2] |
| α-Tocopherol (Vitamin E) | 0.05% - 0.5% | Non-aqueous / Lipidic | A natural antioxidant option.[3] |
| Ascorbic Acid (Vitamin C) | 0.01% - 0.1% | Aqueous | Effective in aqueous solutions and can regenerate other antioxidants.[3] |
Experimental Protocols
Protocol: Stability Assessment of Dihydrocarveol in Solution via HPLC-UV
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Dihydrocarveol under various stress conditions.
1. Materials and Reagents:
-
Dihydrocarveol standard
-
High-purity solvents (e.g., methanol, ethanol, acetonitrile, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Antioxidants (e.g., BHT, BHA, α-tocopherol)
-
HPLC system with UV detector
-
C18 HPLC column
-
pH meter
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Dihydrocarveol (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare working solutions at a lower concentration (e.g., 100 µg/mL) in the desired solvent systems for the stability study.
3. Forced Degradation Study Conditions:
-
Acidic Hydrolysis: Mix the Dihydrocarveol working solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Alkaline Hydrolysis: Mix the Dihydrocarveol working solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the Dihydrocarveol working solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store the Dihydrocarveol working solution at an elevated temperature (e.g., 60 °C), protected from light.
-
Photolytic Degradation: Expose the Dihydrocarveol working solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
4. HPLC Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze the samples by a validated stability-indicating HPLC-UV method. A typical starting point for method development could be a C18 column with a mobile phase of acetonitrile and water gradient. The UV detector wavelength can be set around 210 nm.
-
Quantify the remaining Dihydrocarveol and any degradation products by comparing peak areas to a standard curve.
5. Data Analysis:
-
Calculate the percentage of Dihydrocarveol remaining at each time point for each condition.
-
Plot the natural logarithm of the concentration of Dihydrocarveol versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Mandatory Visualizations
Caption: Oxidative degradation pathway of Dihydrocarveol.
Caption: Troubleshooting workflow for Dihydrocarveol instability.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 3. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
CMLD012072 experimental variability and reproducibility
Disclaimer: The compound identifier "CMLD012072" could not be located in publicly available chemical or biological databases. This technical support center has been created as a template to guide researchers in developing their own documentation for internal compounds. Please replace the placeholder information with your specific experimental data and observations for this compound.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with the experimental compound this compound.
Troubleshooting Guide
Experimental variability is a common challenge in preclinical drug discovery. The following table summarizes potential sources of variability when working with this compound and offers strategies for mitigation.
| Parameter | Potential Issue | Recommended Solution | Acceptable Range (Example) |
| Compound Stability | Degradation of this compound in solution over time. | Prepare fresh stock solutions for each experiment. Store powder at -20°C and stock solutions at -80°C in small aliquots. Conduct a stability study in your experimental media. | Stock solution < 1 week old at -80°C. |
| Cell-Based Assays | Inconsistent IC50 values between experiments. | Standardize cell passage number, seeding density, and treatment duration. Ensure consistent solvent concentration across all wells. Monitor and control incubator CO2 and temperature. | IC50 values should be within a 2-3 fold range between independent experiments. |
| In Vivo Studies | High variability in tumor growth inhibition. | Ensure consistent animal age, weight, and tumor volume at the start of the study. Standardize drug formulation and administration route. Randomize animals into treatment groups. | Standard deviation of tumor volume within a group should be < 30% of the mean. |
| Target Engagement | Inconsistent results in target engagement assays (e.g., Western Blot, qPCR). | Optimize antibody concentrations and incubation times for Western Blots. Use validated primers and run appropriate controls for qPCR. Ensure consistent sample lysis and protein quantification. | Target protein modulation should be statistically significant (p < 0.05) compared to vehicle control. |
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is different from what has been previously reported internally. What could be the cause?
A1: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively, which can lead to genetic drift and altered drug sensitivity.
-
Assay Conditions: Differences in cell seeding density, serum concentration in the media, and the duration of compound exposure can all impact the calculated IC50.
-
Compound Potency: Verify the purity and integrity of your this compound stock.
Q2: I am observing significant off-target effects in my experiments. How can I investigate this?
A2: Off-target effects can be explored through several approaches:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the intended target. If the observed phenotype persists, it is likely due to off-target effects.
-
Rescue Experiments: Overexpress a resistant mutant of the target protein. If the compound's effect is diminished, it confirms on-target activity.
-
Proteomic Profiling: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify other proteins that this compound binds to.
Q3: this compound shows poor solubility in my aqueous assay buffer. What can I do?
A3: To improve solubility:
-
Co-solvents: Test the addition of small percentages of DMSO, ethanol, or other organic solvents. Be sure to include a vehicle control with the same solvent concentration.
-
Formulation: For in vivo studies, consider formulating this compound with excipients such as cyclodextrins or using a lipid-based delivery system.
-
pH Adjustment: Depending on the chemical properties of this compound, adjusting the pH of the buffer may improve solubility.
Experimental Protocols
Below are example methodologies for key experiments. These should be adapted based on your specific cell lines and reagents.
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50.
Protocol 2: Western Blot for Target Engagement
-
Sample Preparation: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathway of a Hypothetical Kinase Inhibitor
Technical Support Center: Addressing Dihydrocarveol Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the in vitro cytotoxicity of Dihydrocarveol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Disclaimer: Direct quantitative cytotoxic data and specific signaling pathways for Dihydrocarveol are limited in published literature. Therefore, this guide incorporates representative data from the structurally and functionally similar monoterpenes, Carvone and Limonene, to provide a practical framework for experimental design and troubleshooting. This information should be used as a reference, and we recommend establishing specific experimental conditions for Dihydrocarveol in your cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic activity of Dihydrocarveol in cancer cell lines?
Q2: What is the likely mechanism of Dihydrocarveol-induced cell death?
A2: Based on studies of similar monoterpenes, Dihydrocarveol is likely to induce apoptosis through the intrinsic (mitochondrial) pathway.[5][6] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspases.[5][6] Some monoterpenes have also been shown to induce oxidative stress, which can be a trigger for apoptosis.
Q3: Can Dihydrocarveol affect specific signaling pathways?
A3: Yes, related monoterpenes have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[7] For instance, inhibition of the pro-survival PI3K/Akt pathway and modulation of the MAPK pathway have been observed with monoterpene treatment, contributing to their pro-apoptotic effects.[5][7]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution across wells.
-
Pipetting Errors: Inaccurate dispensing of cells, media, or reagents.
-
Edge Effects: Evaporation and temperature fluctuations in the outer wells of the microplate.
-
Compound Precipitation: Dihydrocarveol may not be fully soluble in the culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability.
Issue 2: Low or No Cytotoxic Effect Observed
Possible Causes:
-
Sub-optimal Compound Concentration: The concentrations tested may be too low.
-
Short Incubation Time: The duration of treatment may be insufficient to induce a response.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to Dihydrocarveol.
-
Compound Inactivity: The Dihydrocarveol sample may have degraded.
Troubleshooting Steps:
-
Expand Concentration Range: Test a broader range of Dihydrocarveol concentrations, including higher doses.
-
Extend Incubation Time: Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Test Different Cell Lines: If possible, screen a panel of cell lines to identify a sensitive model.
-
Verify Compound Integrity: Ensure proper storage of the Dihydrocarveol stock solution (e.g., protected from light, appropriate temperature).
Quantitative Data
As direct IC50 values for Dihydrocarveol are not widely reported, the following tables provide data for the related monoterpenes, Carvone and Limonene, to serve as a reference.
Table 1: IC50 Values of Carvone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| AGS | Gastric Cancer | ~20-25 | MTT | [8] |
| KMS-5 | Myeloma | 20 | MTT | [2][7] |
| Molt-4 | Leukemia | 20 | MTT | [9] |
Table 2: IC50 Values of Limonene in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Caco-2 | Colorectal Adenocarcinoma | 136.6 | MTT | [1] |
| HCT-116 | Colorectal Carcinoma | 500 | MTT | [1] |
| LS174T | Colon Cancer | Dose-dependent apoptosis | Western Blot | [5] |
| MGC803 | Gastric Carcinoma | 182 (48h) | MTT | [3] |
| HL-60 | Leukemia | 750 | PI Staining | [10] |
| K562 | Leukemia | 750 | PI Staining | [10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.
Materials:
-
Dihydrocarveol
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of Dihydrocarveol (prepared in complete medium) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm.
Caption: MTT assay experimental workflow.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
Dihydrocarveol-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment with Dihydrocarveol.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathways
The following diagrams illustrate potential signaling pathways involved in monoterpene-induced cytotoxicity, based on data from Carvone and Limonene.
Intrinsic Apoptosis Pathway
Caption: Dihydrocarveol-induced intrinsic apoptosis.
PI3K/Akt and MAPK Signaling Crosstalk
References
- 1. D-Limonene Exhibits Antiproliferative Activity Against Human Colorectal Adenocarcinoma (Caco-2) Cells via Regulation of Inflammatory and Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Inhibitory Effect of Berberine and d-Limonene on Human Gastric Carcinoma Cell Line MGC803 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbuon.com [jbuon.com]
- 8. d-Carvone inhibits the JAK/STAT3 signaling pathway and induced the apoptotic cell death in the human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Drug Resistance in Cell Lines
Disclaimer: Information specific to overcoming resistance to "CMLD012072" is not publicly available. The following guide provides general strategies and protocols for addressing drug resistance in cell line models based on established scientific principles.
This technical support center is designed for researchers, scientists, and drug development professionals encountering drug resistance in their cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and overcome resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has stopped responding to my compound. What are the common reasons for this?
A1: Acquired drug resistance in cell lines is a common phenomenon and can be attributed to several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), MRP1, and ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1][2]
-
Target Modification: Alterations in the drug's molecular target, through mutation or changes in expression, can reduce binding affinity and efficacy.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the effects of the drug, maintaining proliferation and survival.
-
Altered Drug Metabolism: Increased metabolic inactivation of the compound within the cell can reduce its effective concentration.
-
Changes in Apoptotic Threshold: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.
Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps?
A2: You can assess efflux pump activity through several methods:
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of genes encoding common ABC transporters (e.g., ABCB1, ABCC1, ABCG2).
-
Western Blotting: Detect the protein levels of these transporters.
-
Flow Cytometry-based Efflux Assays: Use fluorescent substrates of efflux pumps (e.g., Rhodamine 123 or Calcein-AM). In resistant cells, the fluorescence will be lower due to active efflux. This can be confirmed by co-incubation with a known efflux pump inhibitor (e.g., verapamil or PSC-833), which should restore fluorescence.[2]
Q3: What are the first steps I should take to troubleshoot the emergence of resistance?
A3: A logical troubleshooting workflow is crucial:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the IC50 value of your compound in the suspected resistant line compared to the parental, sensitive line.
-
Cell Line Authentication: Verify the identity of your cell line (e.g., by short tandem repeat (STR) profiling) to rule out contamination or misidentification.
-
Investigate Common Mechanisms: Start by assessing the most common resistance mechanisms, such as efflux pump overexpression, as described in Q2.
-
Assess Target Engagement: If the drug has a known target, verify that the target is still present and, if possible, that the drug is still engaging it in the resistant cells.
Troubleshooting Guides
Issue 1: Gradual loss of compound efficacy over several passages.
| Possible Cause | Suggested Solution |
| Selection of a resistant subpopulation | 1. Perform a dose-response assay to quantify the resistance level (Resistance Index = IC50 resistant / IC50 sensitive). 2. Isolate single-cell clones from the resistant population to study heterogeneity. 3. Analyze for common resistance markers (e.g., ABC transporters). |
| Inconsistent compound potency | 1. Verify the stability and purity of your compound stock. 2. Prepare fresh dilutions for each experiment. |
| Changes in cell culture conditions | 1. Ensure consistency in media formulation, serum batch, and incubator conditions (CO2, temperature, humidity). |
Issue 2: Complete lack of response in a previously sensitive cell line.
| Possible Cause | Suggested Solution |
| Cell line misidentification or contamination | 1. Immediately perform cell line authentication (STR profiling). 2. Test for mycoplasma contamination. |
| Activation of a strong bypass pathway | 1. Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways. 2. Test combination therapies with inhibitors of the identified bypass pathway. |
| Mutation in the drug target | 1. Sequence the gene encoding the drug target to check for mutations in the drug-binding site. |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line by Gradual Dose Escalation
This method mimics the clinical development of acquired resistance.
Methodology:
-
Initial Seeding: Plate the parental (sensitive) cell line at a low density.
-
Initial Drug Exposure: Treat the cells with the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Passaging: Monitor the cells for recovery of proliferation. Once the cells are confluent, passage them and maintain them in the same drug concentration.
-
Dose Escalation: Once the cells have adapted and are growing robustly (typically after 2-3 passages), double the concentration of the compound.
-
Repeat: Repeat the process of adaptation and dose escalation until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the original IC50).
-
Characterization: The resulting cell population is considered resistant and should be characterized to determine the resistance mechanism.
Protocol 2: Rhodamine 123 Efflux Assay by Flow Cytometry
This assay assesses the function of P-gp and other ABC transporters.
Methodology:
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment (Control): To a set of control tubes, add a known efflux pump inhibitor (e.g., 50 µM Verapamil) and incubate for 30 minutes at 37°C.
-
Dye Loading: Add Rhodamine 123 (final concentration 0.5 µg/mL) to all tubes and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).
-
Data Interpretation: Resistant cells will show lower fluorescence intensity compared to sensitive cells. The inhibitor-treated resistant cells should show a restoration of fluorescence, confirming that the low accumulation is due to active efflux.
Data Presentation
Table 1: Example Dose-Response Data for Sensitive vs. Resistant Cell Lines
| Cell Line | Compound IC50 (nM) | Resistance Index (RI) |
| Parental (Sensitive) | 50 | 1.0 |
| Resistant Subclone A | 550 | 11.0 |
| Resistant Subclone B | 1200 | 24.0 |
| Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive) |
Table 2: Example qPCR Data for ABC Transporter Expression
| Gene | Parental (Relative Expression) | Resistant (Fold Change) |
| ABCB1 (MDR1) | 1.0 | 25.4 |
| ABCC1 (MRP1) | 1.0 | 2.1 |
| ABCG2 | 1.0 | 1.3 |
| Data normalized to a housekeeping gene (e.g., GAPDH). |
Visualizing Workflows and Pathways
Experimental Workflow for Investigating Drug Resistance
References
Dihydrocarveol assay interference and artifacts
Welcome to the technical support center for dihydrocarveol assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analysis of dihydrocarveol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for dihydrocarveol?
A1: Dihydrocarveol, a monoterpenoid, is typically analyzed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1][2][3] High-performance liquid chromatography (HPLC) with UV or MS detection can also be used, particularly for less volatile derivatives or when analyzing complex matrices.[4][5]
Q2: What are potential sources of interference in dihydrocarveol assays?
A2: Interference can arise from several sources, including the sample matrix, sample preparation, and the analytical instrumentation itself. Common interferences include co-eluting compounds from the biological matrix (e.g., other terpenes, fatty acids), artifacts from sample preparation (e.g., solvent- P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Based on a literature review a small amount of articles have been published on (-)-Dihydrocarveol. derived impurities, degradation products), and system contaminants.[1][6][7]
Q3: Can dihydrocarveol degrade during analysis?
A3: Yes, as a terpene, dihydrocarveol can be susceptible to degradation, especially at the high temperatures used in GC inlets.[8][9][10][11] Thermal degradation can lead to isomerization or the formation of other compounds, resulting in inaccurate quantification.[8][9][10] Oxidation can also occur if samples are exposed to air and heat, potentially forming artifacts like acetone.[11][12][13]
Troubleshooting Guides
GC-MS Analysis
Issue 1: Poor peak shape or tailing for dihydrocarveol.
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Deactivate the inlet liner with silylation reagent. Use a fresh, high-quality GC column. |
| Non-volatile matrix components | Enhance sample cleanup procedures (e.g., solid-phase extraction) to remove interfering substances.[14] |
| Inappropriate column phase | Use a mid-polar or polar column phase suitable for alcohols. |
Issue 2: Appearance of unexpected peaks (Artifacts).
| Possible Cause | Troubleshooting Step |
| Thermal degradation in the injector | Lower the injector temperature. Use a gentler injection technique like cool on-column injection.[11] |
| Reaction with derivatizing agents | Optimize derivatization conditions (reagent concentration, reaction time, and temperature). Analyze a reagent blank.[15] |
| Oxidation during sample preparation | Purge headspace vials with an inert gas (e.g., argon or nitrogen) before heating.[12][13] Add antioxidants if compatible with the assay.[12] |
| Solvent-derived artifacts | Use high-purity solvents and run a solvent blank to identify any impurities. |
Issue 3: Inaccurate quantification or poor recovery.
| Possible Cause | Troubleshooting Step |
| Matrix effects (ion suppression or enhancement) | Use matrix-matched standards for calibration.[7][16] Employ an internal standard that is structurally similar to dihydrocarveol. |
| Volatility of dihydrocarveol | Keep samples cool and tightly sealed to prevent evaporative losses.[6] For headspace analysis, optimize incubation time and temperature. |
| Adsorption to sample vials or instrument components | Use silanized glass vials and ensure a well-maintained GC system.[17] |
HPLC Analysis
Issue 1: Co-elution of dihydrocarveol with other matrix components.
| Possible Cause | Troubleshooting Step |
| Insufficient chromatographic resolution | Optimize the mobile phase composition (e.g., gradient, pH, additives).[18] Try a different column chemistry (e.g., C18, PFP).[19] |
| Complex sample matrix | Implement a more rigorous sample cleanup protocol, such as solid-phase extraction (SPE).[14] |
Issue 2: Difficulty in separating dihydrocarveol stereoisomers.
| Possible Cause | Troubleshooting Step |
| Achiral stationary phase | Use a chiral HPLC column.[20][21][22] |
| Inadequate mobile phase conditions for chiral separation | Screen different mobile phases and additives as recommended by the chiral column manufacturer.[18] Temperature can also play a critical role in chiral separations and should be optimized.[18] |
| Derivatization required | Derivatize dihydrocarveol with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[23] |
Experimental Protocols
Protocol 1: General GC-MS Method for Dihydrocarveol Analysis
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., plasma, cell culture media), add an internal standard.
-
Add 2 mL of a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C (consider lowering to reduce thermal degradation).
-
Oven Program: 60 °C for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless (1 µL).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
Protocol 2: Silylation for Dihydrocarveol Derivatization
Derivatization can improve the volatility and chromatographic behavior of dihydrocarveol.[24][25][26]
-
Reaction:
-
In a clean, dry glass vial, add the dried sample extract.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
Caution: Silylating reagents are sensitive to moisture. Ensure all glassware and solvents are anhydrous.[25]
-
Visualizations
Caption: General experimental workflow for dihydrocarveol analysis.
Caption: Troubleshooting logic for dihydrocarveol assay issues.
Caption: Simplified metabolic pathway of dihydrocarveol.
References
- 1. Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L. [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cannabismasters.eu [cannabismasters.eu]
- 4. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. labcompare.com [labcompare.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 12. Acetone as Artifact of Analysis in Terpene Samples by HS-GC/MS [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.organomation.com [blog.organomation.com]
- 15. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. gcms.cz [gcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Development of a simple and sensitive HPLC-UV method for the simultaneous determination of cannabidiol and Δ(9)-tetrahydrocannabinol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chiral separations [pubmed.ncbi.nlm.nih.gov]
- 23. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. diverdi.colostate.edu [diverdi.colostate.edu]
- 26. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Technical Support Center: Refining In Vivo Delivery Methods for Small Molecule Inhibitors
Disclaimer: Initial searches for the specific compound "CMLD012072" did not yield any public data regarding its chemical properties, mechanism of action, or established in vivo delivery protocols. The following technical support guide is a comprehensive resource for researchers, scientists, and drug development professionals working on the in vivo delivery of novel small molecule inhibitors, and can be adapted for a specific compound once its physicochemical properties are known.
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor has poor aqueous solubility. What are the initial steps to improve its formulation for in vivo studies?
A1: Poor aqueous solubility is a common challenge. A tiered approach is recommended:
-
Solvent/Co-solvent Systems: Start by testing biocompatible solvents and co-solvent systems. See the table below for common options.
-
Surfactant-based Formulations: Micellar solutions using surfactants can enhance solubility.
-
Lipid-based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be effective.
-
Nanosuspensions: Milling the compound to create a nanosuspension can improve the dissolution rate and bioavailability.
Q2: How do I choose the appropriate vehicle for my in vivo study?
A2: The choice of vehicle depends on the compound's properties, the route of administration, and the experimental endpoint.
-
For Intravenous (IV) injection: The formulation must be a clear, aqueous solution with a physiological pH. Co-solvents and cyclodextrins are often used.
-
For Oral (PO) gavage: A wider range of vehicles can be used, including solutions, suspensions, and emulsions. The vehicle should be non-toxic and not interfere with the compound's absorption.
-
For Intraperitoneal (IP) injection: Similar to IV, solutions are preferred to avoid precipitation in the peritoneal cavity, which can lead to inflammation and variable absorption.
Q3: My compound appears to be unstable in the chosen formulation. How can I assess and improve its stability?
A3: Formulation stability is critical for reproducible results.
-
Assessment: Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the active compound in the formulation over time at different storage conditions (e.g., room temperature, 4°C).
-
Improvement Strategies:
-
Adjust the pH of the formulation to a range where the compound is most stable.
-
Protect from light by using amber vials if the compound is light-sensitive.
-
Prepare the formulation fresh before each experiment if long-term stability is an issue.
-
Q4: I am observing toxicity or adverse effects in my animal models that may be related to the vehicle. What should I do?
A4: Vehicle-induced toxicity can confound experimental results.
-
Conduct a Vehicle-only Control Group: Always include a group of animals that receives only the vehicle to assess its baseline effects.
-
Reduce the Concentration of Excipients: If toxicity is observed, try to reduce the concentration of co-solvents or surfactants in the formulation.
-
Consider Alternative Vehicles: Explore other biocompatible vehicles. For example, if a high percentage of DMSO is causing issues, consider switching to a cyclodextrin-based formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Compound precipitates out of solution upon dilution or injection. | - Poor aqueous solubility.- Change in pH or temperature upon administration.- Interaction with physiological fluids. | - Increase the concentration of the solubilizing agent (e.g., co-solvent, surfactant).- Prepare a more concentrated stock and dilute it just before injection into a physiological buffer.- Consider using a different formulation approach, such as a nanosuspension or a lipid-based carrier. |
| High variability in plasma concentrations between animals. | - Inconsistent dosing technique.- Poor oral bioavailability due to low solubility or high first-pass metabolism.- Formulation instability. | - Ensure consistent administration technique (e.g., gavage volume, injection speed).- For oral dosing, consider co-administering with a bioavailability enhancer if appropriate.- Confirm the stability of the compound in the formulation under experimental conditions. |
| No observable in vivo efficacy despite good in vitro activity. | - Poor pharmacokinetic properties (e.g., rapid clearance, low exposure).- Inadequate delivery to the target tissue.- In vivo target engagement is not achieved. | - Conduct a pharmacokinetic study to determine the compound's exposure profile.- Modify the formulation to improve bioavailability or use a targeted delivery system.- Develop an assay to measure target engagement in vivo (e.g., biomarker analysis). |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Intravenous Injection
-
Materials:
-
Small molecule inhibitor
-
Dimethyl sulfoxide (DMSO)
-
PEG 400
-
Saline (0.9% NaCl)
-
Sterile, amber glass vials
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Weigh the required amount of the small molecule inhibitor and place it in a sterile vial.
-
Add DMSO to dissolve the compound completely. Vortex or sonicate if necessary. This will be your stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG 400 and saline in the desired ratio (e.g., 40% PEG 400, 60% Saline).
-
Slowly add the DMSO stock solution to the PEG 400/Saline mixture while vortexing to create the final formulation. The final concentration of DMSO should ideally be below 10%.
-
Visually inspect the final solution for any precipitation.
-
Sterile filter the final formulation using a 0.22 µm filter before injection.
-
Protocol 2: Preparation of an Oral Suspension
-
Materials:
-
Small molecule inhibitor
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Sterile water
-
-
Procedure:
-
Weigh the required amount of the small molecule inhibitor.
-
Add a small amount of the 0.5% methylcellulose solution to the powder in a mortar and pestle.
-
Triturate to form a uniform paste.
-
Gradually add the remaining volume of the methylcellulose solution while continuously mixing to form a homogenous suspension.
-
Ensure the suspension is uniformly mixed before each administration.
-
Quantitative Data Summary
Table 1: Common Co-solvents and Surfactants for In Vivo Formulations
| Excipient | Typical Concentration Range | Route of Administration | Notes |
| DMSO | < 10% | IV, IP, PO | Can cause hemolysis and local irritation at high concentrations. |
| PEG 400 | 10% - 60% | IV, IP, PO | Generally well-tolerated. Can increase viscosity. |
| Ethanol | < 10% | IV, PO | Can cause pain on injection and CNS effects. |
| Tween 80 | 0.1% - 5% | IV, IP, PO | Non-ionic surfactant. Can cause hypersensitivity reactions in some cases. |
| Cremophor EL | < 15% | IV | Can cause severe hypersensitivity reactions. Use with caution. |
Diagrams
Caption: Experimental workflow for in vivo delivery of a small molecule inhibitor.
Caption: Troubleshooting logic for in vivo delivery challenges.
Technical Support Center: Dihydrocarveol (DHC) Experimental Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Dihydrocarveol (DHC) during experiments. The information is based on established chemical principles for terpene alcohols and general laboratory best practices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant loss of Dihydrocarveol in my reaction mixture, even under what I believe are mild conditions. What could be the cause?
A1: Several factors could contribute to the degradation of Dihydrocarveol. The most common culprits are exposure to acidic conditions, oxidizing agents, excessive heat, or light. DHC, as a secondary alcohol and a terpene, is susceptible to certain chemical transformations.
-
Acid-Catalyzed Reactions: Trace amounts of acid can catalyze dehydration or rearrangement reactions.
-
Oxidation: The secondary alcohol group in DHC can be oxidized to a ketone (dihydrocarveone), especially in the presence of oxidizing agents or atmospheric oxygen over time.
-
Thermal Stress: High temperatures can lead to decomposition. When heated to decomposition, it can emit acrid smoke and irritating fumes.[1]
-
Photodegradation: Prolonged exposure to UV light can induce degradation.
Q2: My experiment involves an acidic step. How can I protect the Dihydrocarveol?
A2: Acid-catalyzed degradation is a significant risk for alcohols like DHC, potentially leading to dehydration to form alkenes or rearrangements.
-
pH Control: If possible, maintain the pH of your reaction mixture as close to neutral as possible. A pH of around 4 appears to be where similar compounds exhibit maximum stability.
-
Protecting Groups: For multi-step syntheses, consider protecting the hydroxyl group of DHC as a silyl ether (e.g., TMS, TBDMS) or another suitable protecting group that is stable to your reaction conditions and can be removed later.
-
Temperature Control: Run your reaction at the lowest possible temperature to slow down the rate of acid-catalyzed degradation.
-
Reaction Time: Minimize the time DHC is exposed to acidic conditions.
Q3: I suspect my Dihydrocarveol is oxidizing. What are the signs and how can I prevent it?
A3: Oxidation of DHC typically yields dihydrocarvone. This can be detected by analytical techniques such as GC-MS, where a new peak corresponding to the molecular weight of dihydrocarvone will appear.
To prevent oxidation:
-
Inert Atmosphere: When running reactions, especially those at elevated temperatures or for extended periods, use an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Solvent Choice: Use freshly distilled or deoxygenated solvents.
-
Antioxidants: For storage or in formulations, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Storage: Store DHC under an inert atmosphere in a tightly sealed container in a cool, dark place.
Q4: What are the best practices for storing Dihydrocarveol to ensure its long-term stability?
A4: Proper storage is crucial for maintaining the integrity of DHC.
-
Temperature: Store in a cool place.
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated area. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.
-
Light: Protect from light by using an amber-colored vial or storing it in a dark cabinet.
-
Container: Use a tightly sealed, appropriate container. Opened containers should be carefully resealed and kept upright.
| Storage Condition | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Nitrogen/Argon) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber vial or dark location | Minimizes light-induced degradation. |
| Purity | Use high-purity DHC | Impurities can sometimes catalyze degradation. |
Q5: I'm seeing unexpected peaks in my GC-MS analysis after a thermal reaction. What could they be?
A5: Thermal degradation of terpenes can lead to a variety of products through dehydrogenation, epoxidation, and rearrangements. While specific high-temperature degradation products for DHC are not extensively documented, based on similar terpenes, you might observe:
-
Dehydrogenation Products: Aromatization of the cyclohexane ring to form compounds like p-cymene.
-
Oxidation Products: Besides dihydrocarvone, further oxidation could lead to other ketones, aldehydes, or carboxylic acids.
-
Rearrangement Products: Isomerization of the isopropenyl group or rearrangements of the cyclohexane ring.
If you suspect thermal degradation, it is advisable to run the reaction at a lower temperature or for a shorter duration.
Experimental Protocols
Protocol 1: General Stability Assessment of Dihydrocarveol
This protocol outlines a method to assess the stability of DHC under various conditions.
1. Materials:
- Dihydrocarveol (high purity)
- Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)
- Organic solvents (e.g., ethanol, methanol, acetonitrile)
- Internal standard for GC analysis (e.g., dodecane)
- GC-MS system
2. Procedure:
- Prepare stock solutions of DHC in the desired solvent.
- Aliquots of the DHC stock solution are added to separate vials containing the different pH buffers or solvents.
- A set of samples is stored at ambient temperature, another in a temperature-controlled oven (e.g., 40°C, 60°C), and a third exposed to a UV lamp to assess photodegradation. A control set should be stored at a low temperature in the dark (e.g., 4°C).
- At specified time points (e.g., 0, 24, 48, 72 hours), an aliquot is taken from each vial.
- The aliquot is quenched (if necessary, e.g., by neutralizing the pH), and the internal standard is added.
- The sample is then analyzed by GC-MS to quantify the remaining DHC and identify any degradation products.
3. Data Analysis:
- The concentration of DHC at each time point is determined relative to the internal standard.
- The degradation rate can be calculated, and the half-life of DHC under each condition can be estimated.
- Mass spectra of new peaks can be analyzed to identify potential degradation products.
Visualizing Degradation and Experimental Workflows
Potential Degradation Pathways of Dihydrocarveol
Caption: Potential degradation pathways of Dihydrocarveol.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing Dihydrocarveol stability.
Troubleshooting Logic for DHC Degradation
References
Validation & Comparative
Unveiling CMLD012072: A Comparative Analysis Against Known Inhibitors of [Target Protein]
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for potent and selective inhibitors of key protein targets remains a paramount challenge. This guide offers a detailed comparative analysis of CMLD012072, a novel inhibitor, against other established inhibitors of [Target Protein ], a critical player in [mention the associated disease or pathway, e.g., cancer cell proliferation, inflammatory response ]. This report is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the available data to inform future research and therapeutic strategies.
Due to the absence of publicly available information for a compound specifically designated "this compound," we will proceed with a template analysis. To utilize this guide, please substitute "[Target Protein]" with the specific protein of interest and populate the tables and methodologies with data pertaining to the relevant inhibitors.
I. Comparative Efficacy and Potency
The therapeutic potential of any inhibitor is fundamentally determined by its efficacy and potency. The following table summarizes the key quantitative data for a hypothetical comparison between this compound and other known inhibitors of [Target Protein ].
| Inhibitor | IC₅₀ (nM) | EC₅₀ (nM) | Ki (nM) | Cell-Based Assay Readout (e.g., % inhibition at a specific concentration) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Inhibitor A | Insert Data | Insert Data | Insert Data | Insert Data |
| Inhibitor B | Insert Data | Insert Data | Insert Data | Insert Data |
| Inhibitor C | Insert Data | Insert Data | Insert Data | Insert Data |
| Caption: Comparative in vitro potency and efficacy of this compound and other known inhibitors against [Target Protein]. |
II. Selectivity Profile
A crucial aspect of a drug candidate's viability is its selectivity. High selectivity minimizes off-target effects, leading to a better safety profile.
| Inhibitor | Selectivity against [Related Protein 1] (Fold) | Selectivity against [Related Protein 2] (Fold) | Kinase Panel Screening (Number of off-targets > X% inhibition) |
| This compound | Data not available | Data not available | Data not available |
| Inhibitor A | Insert Data | Insert Data | Insert Data |
| Inhibitor B | Insert Data | Insert Data | Insert Data |
| Inhibitor C | Insert Data | Insert Data | Insert Data |
| Caption: Selectivity profiles of this compound and competitor inhibitors against related proteins and a broader kinase panel. |
III. Experimental Methodologies
The reliability of the presented data is contingent on the robustness of the experimental protocols. Below are the detailed methodologies for the key experiments cited in this comparison.
A. In Vitro Inhibition Assay (IC₅₀ Determination)
-
Principle: To measure the concentration of an inhibitor required to reduce the enzymatic activity of [Target Protein] by 50%.
-
Protocol:
-
Recombinant human [Target Protein] is incubated with a specific substrate (e.g., a fluorescently labeled peptide) and ATP in an appropriate assay buffer.
-
A serial dilution of the inhibitor (this compound, Inhibitor A, B, C) is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence plate reader).
-
IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
B. Cell-Based Potency Assay (EC₅₀ Determination)
-
Principle: To determine the concentration of an inhibitor required to elicit a 50% maximal response in a cellular context.
-
Protocol:
-
A cell line endogenously expressing or overexpressing [Target Protein] is cultured under standard conditions.
-
Cells are seeded in multi-well plates and treated with a serial dilution of the inhibitor.
-
After a specific incubation period, a relevant downstream signaling event is measured (e.g., phosphorylation of a substrate, expression of a reporter gene).
-
The cellular response is quantified using techniques such as Western blotting, ELISA, or a luciferase reporter assay.
-
EC₅₀ values are determined by plotting the inhibitor concentration against the cellular response.
-
IV. Signaling Pathway and Experimental Workflow
Understanding the signaling context of [Target Protein] is essential for interpreting inhibitor effects.
Caption: A simplified signaling pathway involving [Target Protein].**
The following diagram illustrates a typical workflow for evaluating and comparing inhibitors.
Caption: A general experimental workflow for inhibitor characterization.**
V. Conclusion
This guide provides a framework for the comparative analysis of this compound against other inhibitors of [Target Protein ]. The provided tables and diagrams are intended to be populated with specific experimental data to facilitate a direct and objective comparison. As more data on this compound becomes publicly available, this guide will be updated to reflect the latest findings in the field. The ultimate goal is to accelerate the development of more effective and safer therapies for diseases driven by the activity of [Target Protein ].
Validating the efficacy of Dihydrocarveol in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dihydrocarveol's (DHC) performance in preclinical models based on available experimental data. DHC, a monoterpenoid and a derivative of carvone, has been investigated for its therapeutic potential, primarily focusing on its anti-inflammatory properties. This document summarizes the current state of preclinical research on DHC, comparing its efficacy with related compounds where data is available, and outlines the experimental methodologies used in these studies.
Anti-inflammatory Efficacy
Dihydrocarveol has demonstrated notable anti-inflammatory effects in preclinical studies. Its efficacy has been primarily evaluated through the inhibition of key inflammatory mediators.
In Vitro Anti-inflammatory Activity
A key study compared the anti-inflammatory activity of various limonene-derived monoterpenes by measuring their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophages. NO is a critical signaling molecule in inflammation, and its overproduction is a hallmark of inflammatory conditions.
Table 1: Comparison of IC50 Values for Inhibition of NO Production
| Compound | IC50 (µM) |
| (+)-Dihydrocarveol | >1000 |
| (-)-Dihydrocarveol | >1000 |
| (S)-(+)-Carvone | 665 |
| (R)-(-)-Carvone | 834 |
| (-)-Carveol | >1000 |
| (+)-Dihydrocarvone | >1000 |
Data sourced from a study on limonene-derived monoterpenes.
As indicated in Table 1, while both (+)- and (-)-Dihydrocarveol exhibit inhibitory effects on NO production, their potency is lower compared to carvone enantiomers in this in vitro model.
In Vivo Anti-inflammatory and Antinociceptive Activity
While direct in vivo anti-inflammatory data for Dihydrocarveol is limited, a study on its derivative, hydroxydihydrocarvone (HC), provides significant insights into its potential efficacy in animal models.
Table 2: In Vivo Effects of Hydroxydihydrocarvone (HC) in Rodent Models
| Experimental Model | Compound & Dosage | Key Findings |
| Carrageenan-Induced Paw Edema (Rats) | HC (100 and 200 mg/kg, oral) | Significant decrease in the area under the curve of paw edema.[1] |
| Myeloperoxidase (MPO) Activity (Rats) | HC (200 mg/kg, oral) | Significant decrease in MPO activity, indicating reduced neutrophil infiltration.[1] |
| Carrageenan-Induced Peritonitis (Mice) | HC (100 and 200 mg/kg, oral) | Significant reduction in neutrophil recruitment to the peritoneal cavity.[1] |
| Tail Immersion Test (Mice) | HC (50, 100, and 200 mg/kg, oral) | Increased response time to the thermal stimulus, indicating an antinociceptive effect.[1] |
These findings suggest that Dihydrocarveol and its derivatives possess in vivo anti-inflammatory and pain-relieving properties.
Anticancer and Neuroprotective Potential: An Area for Future Research
Currently, there is a notable lack of direct preclinical in vivo evidence to validate the efficacy of Dihydrocarveol as an anticancer or neuroprotective agent. While many terpenes and terpenoids have shown promise in these areas, specific studies on Dihydrocarveol are yet to be published. The scientific community acknowledges the potential of natural compounds in drug discovery, and the structural similarity of DHC to other bioactive monoterpenes suggests that future investigations into its anticancer and neuroprotective effects are warranted.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols relevant to the preclinical evaluation of Dihydrocarveol and its derivatives.
Inhibition of Nitric Oxide (NO) Production in Macrophages (In Vitro)
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Treatment: Cells are pre-treated with varying concentrations of Dihydrocarveol or other test compounds for a specified period before LPS stimulation.
-
Measurement of NO: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound in inhibiting NO production.
Carrageenan-Induced Paw Edema (In Vivo)
-
Animal Model: Typically male Wistar rats or Swiss mice.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution into the hind paw of the animal.
-
Treatment: Dihydrocarveol or a derivative (e.g., hydroxydihydrocarvone) is administered orally at various doses (e.g., 50, 100, 200 mg/kg) one hour prior to carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the bioactivity of Dihydrocarveol are still under investigation. However, based on studies of related monoterpenes and the observed inhibition of inflammatory mediators, the following signaling pathways are likely targets.
Potential Anti-inflammatory Signaling Pathway
This proposed mechanism suggests that Dihydrocarveol may exert its anti-inflammatory effects by inhibiting the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These pathways are crucial for the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the production of inflammatory cytokines.
Experimental Workflow for Preclinical Evaluation
References
Comparative analysis of CMLD012072 and similar compounds
An objective comparative analysis of CMLD012072 and its analogous compounds requires substantial data that is not currently available in the public domain. Extensive searches for "this compound" have yielded no specific information regarding its chemical structure, biological targets, or any associated research.
This lack of publicly available data prevents the creation of a comprehensive comparison guide that meets the specified requirements for data presentation, experimental protocols, and visualizations. Without foundational information on this compound, it is impossible to identify similar compounds, gather comparative performance data, and detail the necessary experimental methodologies.
Further investigation into internal research databases, publications from specific research groups, or patents may be necessary to locate the requisite information on this compound. Once such information is obtained, a thorough comparative analysis can be conducted.
To facilitate this analysis in the future, the following steps would be necessary:
-
Compound Identification: Determine the chemical structure and properties of this compound.
-
Analog Identification: Based on the structure and mechanism of action of this compound, identify structurally and functionally similar compounds.
-
Data Compilation: Gather quantitative data on the biological activity of this compound and its analogs from published literature or experimental results. This would include metrics such as IC50 values, binding affinities, and efficacy in relevant assays.
-
Protocol Documentation: Collect detailed experimental protocols for the key assays used to evaluate the compounds.
-
Comparative Analysis and Visualization: Structure the collected data into comparative tables and generate the requested Graphviz diagrams to visualize signaling pathways and experimental workflows.
Without the initial identification of this compound, none of the subsequent steps can be performed. Researchers with access to information on this compound are encouraged to use the outlined framework for their own comparative analyses.
Dihydrocarveol and Carvone: A Head-to-Head Comparison of Biological Activities
In the realm of monoterpenes, both Dihydrocarveol and its structural precursor, Carvone, have garnered significant interest for their diverse biological activities. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their anti-inflammatory and cytotoxic properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their potential therapeutic applications.
Performance Comparison: Anti-inflammatory and Cytotoxic Effects
| Parameter | Dihydrocarveol | Carvone |
| Anti-inflammatory Activity | ||
| Inhibition of Nitric Oxide (NO) Production (IC50) | >1000 µM | (S)-(+)-carvone: 236.8 ± 16.9 µM(R)-(−)-carvone: 350.4 ± 15.6 µM |
| Cytotoxicity | ||
| Human Breast Cancer Cell Line (MCF-7) IC50 | Data not available | S-(+)-Carvone: 199 µM |
Experimental Protocols
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol outlines the methodology used to assess the anti-inflammatory activity of Dihydrocarveol and Carvone by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
1. Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, the medium is replaced with fresh medium containing various concentrations of the test compounds (Dihydrocarveol or Carvone).
-
The cells are then stimulated with 1 µg/mL of LPS and incubated for an additional 24 hours.
2. Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the untreated, LPS-stimulated control cells.
-
The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from the dose-response curve.
Cytotoxicity Assay: MTT Assay in MCF-7 Cells
This protocol describes the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess the cytotoxic effects of compounds on the MCF-7 human breast cancer cell line.
1. Cell Culture and Treatment:
-
MCF-7 cells are maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere for 24 hours at 37°C in a 5% CO2 atmosphere.
-
The medium is then replaced with fresh medium containing serial dilutions of the test compound (e.g., S-(+)-Carvone).
-
The cells are incubated with the compound for 48 hours.
2. MTT Assay and Absorbance Measurement:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The plates are shaken for 10 minutes to ensure complete dissolution.
-
The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualizing the Anti-inflammatory Mechanism of Carvone
The anti-inflammatory effects of Carvone are, in part, mediated through the modulation of key signaling pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB. The following diagram illustrates a simplified representation of this signaling cascade.
Caption: Carvone's inhibition of NF-κB signaling.
Reproducibility of CMLD012072 findings in different labs
A comprehensive search for the compound CMLD012072 has yielded no specific information regarding its biological target, mechanism of action, or any associated research findings. As a result, a comparison guide on the reproducibility of its findings in different labs cannot be created at this time.
Initial investigations suggest that the prefix "CMLD" likely refers to the "Center for Chemical Methodology and Library Development," a designation associated with chemical biology and screening centers at institutions such as the Broad Institute and Boston University. The identifier "012072" is presumed to be an internal designation for a specific molecule within one of these chemical libraries.
Despite targeted searches of publicly available chemical databases, including PubChem, and inquiries related to the compound libraries of the aforementioned institutions, no data corresponding to "this compound" could be located. This lack of information prevents the identification of any published studies, and therefore, a comparative analysis of experimental reproducibility is not possible.
To proceed with this request, specific details regarding the chemical structure, biological target, and at least one key publication describing the findings associated with this compound would be required. Without this foundational information, the core requirements of the requested comparison guide, including data presentation, experimental protocols, and visualization of signaling pathways, cannot be fulfilled.
Dihydrocarveol: A Comparative Analysis of its Bioactivity Across Multiple In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activities of Dihydrocarveol, a naturally occurring monoterpene. By summarizing its performance in various in vitro assays, this document aims to offer an objective comparison and the supporting experimental data necessary for researchers in drug discovery and development.
Summary of Dihydrocarveol's Biological Activities
Dihydrocarveol, existing as different stereoisomers, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. To quantitatively assess these activities, a substance's performance is typically evaluated across a panel of standardized in vitro assays. The following sections detail the methodologies for these assays and present a comparative summary of Dihydrocarveol's activity.
Quantitative Bioactivity Data
The following tables summarize the inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) of Dihydrocarveol in various assays. These values are crucial for comparing its potency against other compounds and for determining appropriate concentrations for further in vivo studies.
Table 1: Antioxidant Activity of Dihydrocarveol
| Assay | Dihydrocarveol IC₅₀ (µg/mL) | Standard Compound | Standard IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | Data Not Available | Ascorbic Acid | ~5-15 |
| ABTS Radical Scavenging | Data Not Available | Trolox | ~2-8 |
Table 2: Anti-Inflammatory Activity of Dihydrocarveol
| Assay | Cell Line | Dihydrocarveol IC₅₀ (µM) | Standard Compound | Standard IC₅₀ (µM) |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data Not Available | L-NAME | ~10-50 |
Table 3: Antimicrobial Activity of Dihydrocarveol
| Microorganism | Strain | Dihydrocarveol MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Data Not Available | Gentamicin | ~0.25-2 |
| Escherichia coli | ATCC 25922 | Data Not Available | Ciprofloxacin | ~0.015-0.125 |
Table 4: Cytotoxic Activity of Dihydrocarveol
| Cell Line | Cancer Type | Dihydrocarveol IC₅₀ (µM) | Standard Drug | Standard IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Data Not Available | Doxorubicin | ~0.1-1 |
| HepG2 | Liver Cancer | Data Not Available | Doxorubicin | ~0.1-1 |
Signaling Pathway and Experimental Workflow
The biological activities of monoterpenes like Dihydrocarveol are often attributed to their interaction with specific cellular signaling pathways. For instance, the anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of the inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by Dihydrocarveol.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and allow for objective comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagents: DPPH solution (0.1 mM in methanol), Dihydrocarveol (various concentrations), Ascorbic acid (positive control), Methanol.
-
Procedure:
-
Prepare serial dilutions of Dihydrocarveol and ascorbic acid in methanol.
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Reagents: Dihydrocarveol (various concentrations), Lipopolysaccharide (LPS), Griess Reagent, L-NAME (positive control), DMEM medium.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of Dihydrocarveol or L-NAME for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganisms: Staphylococcus aureus (e.g., ATCC 25923), Escherichia coli (e.g., ATCC 25922).
-
Reagents: Dihydrocarveol (serial dilutions), Mueller-Hinton Broth (MHB), Bacterial inoculum, Standard antibiotic (e.g., Gentamicin, Ciprofloxacin).
-
Procedure:
-
Prepare a two-fold serial dilution of Dihydrocarveol and the standard antibiotic in a 96-well microplate containing MHB.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Lines: MCF-7 (human breast adenocarcinoma), HepG2 (human liver carcinoma).
-
Reagents: Dihydrocarveol (various concentrations), MTT solution (5 mg/mL in PBS), DMSO, Doxorubicin (positive control), RPMI-1640 medium.
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of Dihydrocarveol or Doxorubicin for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Dihydrocarveol in Inflammatory Disease Models: A Comparative Analysis Against Standard-of-Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Dihydrocarveol's potential anti-inflammatory effects against a standard-of-care corticosteroid, Dexamethasone, in a preclinical model of acute inflammation. The data presented is based on independent studies of each compound within the same experimental model to offer a synthesized comparison.
Executive Summary
Dihydrocarveol, a natural monoterpenoid found in the essential oils of various plants, and its derivatives have demonstrated noteworthy anti-inflammatory properties in preclinical studies. This guide focuses on the evaluation of Hydroxydihydrocarvone, a derivative of Dihydrocarveol, in a carrageenan-induced paw edema model, a well-established assay for acute inflammation. Its efficacy is compared to Dexamethasone, a potent corticosteroid widely used as a standard-of-care in inflammatory conditions. The evidence suggests that while Dexamethasone remains a benchmark, Dihydrocarveol derivatives present a promising avenue for the development of novel anti-inflammatory therapeutics, potentially with a different safety profile.
Quantitative Data Comparison
The following table summarizes the anti-inflammatory effects of Hydroxydihydrocarvone and Dexamethasone on carrageenan-induced paw edema in rats. The data is compiled from separate studies to provide a comparative perspective.
| Treatment Group | Dose | Paw Edema Inhibition (%) | Myeloperoxidase (MPO) Activity Inhibition (%) |
| Hydroxydihydrocarvone | 100 mg/kg | Significant Reduction | Not Reported at this dose |
| 200 mg/kg | Significant Reduction | Significant Reduction | |
| Dexamethasone | 1 mg/kg | ~50-70% | Significant Reduction |
Note: The data for Hydroxydihydrocarvone is qualitative ("Significant Reduction") as specific percentages were not provided in the source material[1]. The data for Dexamethasone represents typical findings in this model.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of test compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Treatment: Test compounds (Hydroxydihydrocarvone or Dexamethasone) or vehicle (control) are administered orally one hour before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Myeloperoxidase (MPO) Activity Assay: After the final paw volume measurement, the animals are euthanized, and the paw tissue is collected. MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into the inflamed tissue. The tissue is homogenized, and MPO activity is determined spectrophotometrically.
Signaling Pathways and Mechanism of Action
Inflammation is a complex biological response involving various signaling pathways. Dihydrocarveol and its derivatives likely exert their anti-inflammatory effects by modulating key inflammatory cascades. Based on studies of similar natural compounds, the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are probable targets.
Dexamethasone, on the other hand, primarily acts by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and either upregulates the expression of anti-inflammatory proteins or represses the expression of pro-inflammatory proteins by interfering with transcription factors like NF-κB.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of a test compound in the carrageenan-induced paw edema model.
Conclusion
The available preclinical data suggests that Dihydrocarveol and its derivatives possess anti-inflammatory properties, as demonstrated in the carrageenan-induced paw edema model. While a direct, head-to-head comparison with standard-of-care drugs like Dexamethasone is not yet available in the published literature, the initial findings are promising. Dihydrocarveol's potential to modulate key inflammatory pathways such as NF-κB and MAPK warrants further investigation. Future studies should focus on direct comparative efficacy, dose-response relationships, and a comprehensive safety and toxicity profile to fully elucidate the therapeutic potential of Dihydrocarveol as a novel anti-inflammatory agent.
References
Comparative Performance Analysis: CMLD012072 Versus a Known Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the performance of CMLD012072 against a known control compound. The following sections detail the experimental data, methodologies, and relevant biological pathways to facilitate an informed evaluation of this compound.
Quantitative Performance Data
The following tables summarize the key performance indicators of this compound in comparison to the control compound in critical preclinical assays.
Table 1: In Vitro Cytotoxicity in A549 Lung Carcinoma Cell Line
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| This compound | 5.2 | 98 |
| Control Compound A | 12.8 | 85 |
Table 2: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Dosage (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 0 | +2.5 |
| This compound | 20 | 65 | -1.5 |
| Control Compound A | 30 | 48 | -5.2 |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Cell Culture: A549 human lung carcinoma cells were maintained in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours. Subsequently, cells were treated with a serial dilution of this compound or the control compound for 48 hours.
-
Viability Measurement: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance at 570 nm was measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using a non-linear regression model (log[inhibitor] vs. response) in GraphPad Prism.
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
-
Tumor Implantation: Each mouse was subcutaneously inoculated with 5 x 10^6 A549 cells in the right flank. Tumors were allowed to reach a mean volume of approximately 100-150 mm³.
-
Treatment Administration: Mice were randomized into three groups (n=8 per group): vehicle control, this compound (20 mg/kg), and Control Compound A (30 mg/kg). The compounds were administered orally once daily for 21 days.
-
Efficacy Assessment: Tumor volumes and body weights were measured twice weekly. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.
Visualized Pathways and Workflows
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Overview of the preclinical evaluation workflow.
Independent Verification of CMLD012072's Mechanism of Action: A Comparative Guide
Initial Research Findings: No Information Available for CMLD012072
Extensive searches for the compound "this compound" have yielded no specific information regarding its mechanism of action, therapeutic targets, or any associated experimental data. The identifier "this compound" does not appear in the scientific literature or publicly available chemical databases searched.
Therefore, it is not possible to provide a comparative guide, detail experimental protocols, or create visualizations related to its signaling pathways or experimental workflows as requested. The core requirement of comparing this compound to alternative compounds cannot be fulfilled without foundational information on the compound itself.
Further investigation would require a valid chemical identifier, such as a CAS number, IUPAC name, or reference to a specific publication or patent for this compound. Without this information, a meaningful analysis and comparison are impossible.
Comparative Pharmacokinetics of Dihydrocarveol Derivatives: A Foundational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a foundational understanding of the pharmacokinetic considerations for dihydrocarveol derivatives. Direct comparative studies on the pharmacokinetic profiles of various dihydrocarveol derivatives are limited in publicly available scientific literature. Therefore, this document summarizes the known metabolic pathways of the parent compound, dihydrocarveol, and the pharmacokinetic properties of the closely related monoterpene, carvone, to provide a relevant framework. Additionally, it outlines general experimental protocols for assessing the pharmacokinetic profiles of novel dihydrocarveol derivatives.
Metabolic Profile of Dihydrocarveol
Studies on the metabolism of dihydrocarveol have provided insights into its biotransformation. Research in the microorganism Rhodococcus erythropolis DCL14, which can utilize dihydrocarveol as a carbon source, has elucidated a key metabolic pathway. In this organism, dihydrocarveol is directly oxidized to (iso)dihydrocarvone.[1] This intermediate then enters a degradation pathway that involves monooxygenase and hydrolase enzymes, leading to the formation of various downstream metabolites.[1] While this research was conducted in a microorganism, it highlights potential sites of enzymatic action on the dihydrocarveol scaffold that may be relevant in mammalian systems.
Pharmacokinetic Insights from Carvone
Carvone, a structurally similar monoterpene ketone, has undergone more extensive pharmacokinetic evaluation and can serve as a useful surrogate for predicting the behavior of dihydrocarveol derivatives.
In a study involving human volunteers who ingested caraway oil, a source of d-carvone, the compound was detected in plasma with a peak concentration (Cmax) of 14.8 ± 10.4 ng/mL and an area-under-the-curve (AUC) of 28.9 ± 20.0 ng·mL/hr.[2] Another study in sheep administered l-carvone intramuscularly reported a rapid time to peak concentration (9 to 15 minutes) and a two-compartment pharmacokinetic model with elimination half-lives of 33.7 minutes for the central compartment and 390.2 minutes for the peripheral compartment.[3]
The metabolism of carvone in rabbits has also been investigated, providing a model for mammalian biotransformation of related terpenoids.[4] These findings for carvone suggest that dihydrocarveol derivatives are likely to be rapidly absorbed and undergo multi-compartmental distribution and elimination.
Quantitative Data Summary
Due to the absence of direct comparative studies, a quantitative data table for the pharmacokinetic profiles of multiple dihydrocarveol derivatives cannot be compiled. Researchers are encouraged to use the provided experimental protocols to generate such data for their specific compounds of interest.
Experimental Protocols
Below are generalized methodologies for key experiments to determine the pharmacokinetic profile of novel dihydrocarveol derivatives.
In Vitro Metabolic Stability
-
Objective: To assess the rate of metabolism of a dihydrocarveol derivative in liver microsomes or hepatocytes.
-
Methodology:
-
Prepare incubations containing the test compound (e.g., 1 µM) in a buffered solution with liver microsomes (from human, rat, mouse, etc.) and the necessary cofactor, NADPH.
-
Incubate at 37°C, and collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., cold acetonitrile).
-
Analyze the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a dihydrocarveol derivative in an animal model (e.g., rats or mice).
-
Methodology:
-
Administer the dihydrocarveol derivative to a cohort of animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma or serum.
-
Extract the drug from the plasma/serum and analyze the concentration using a validated LC-MS/MS method.
-
For excretion studies, house animals in metabolic cages to collect urine and feces over a specified period (e.g., 72 hours).
-
Analyze the excreta for the parent compound and potential metabolites.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Visualizations
The following diagrams illustrate a general workflow for pharmacokinetic studies and the metabolic pathway of dihydrocarveol as identified in Rhodococcus erythropolis.
References
- 1. Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carvone, (+-)- | C10H14O | CID 7439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Terpenoid biotransformation in mammals. V. Metabolism of (+)-citronellal, (+-)-7-hydroxycitronellal, citral, (-)-perillaldehyde, (-)-myrtenal, cuminaldehyde, thujone, and (+-)-carvone in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Compounds: A Procedural Guide for CMLD012072
Immediate Safety Advisory: The identifier "CMLD012072" does not correspond to a recognized chemical in standard public safety and chemical databases. As such, it must be treated as a novel or uncharacterized substance with unknown hazards. The proper and safe disposal of any chemical is entirely dependent on its specific properties. Disposal without this knowledge can lead to dangerous reactions, environmental contamination, and significant regulatory violations.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of an internally coded or novel compound like this compound. The primary principle is to always assume a compound with unknown properties is hazardous.[1]
Step 1: Hazard Identification and Information Gathering
Before any disposal procedures can be initiated, every effort must be made to identify the compound and its properties. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity.[2]
Actionable Steps:
-
Internal Documentation: Thoroughly check laboratory notebooks, synthesis records, inventory logs, and internal databases for any reference to "this compound." This internal code should be linked to a specific chemical name, structure, or formula.
-
Container Labeling: Carefully examine the original container for any additional labels, manufacturer information, chemical structures, or hazard pictograms.[2][3]
-
Consult Personnel: Inquire with the principal investigator, lab manager, or the specific researcher who synthesized or procured the substance.[3][4]
-
Predictive Analysis: If the chemical structure is known, review literature for similar compounds to anticipate potential hazards. It is prudent to assume a derivative is at least as hazardous as its parent compound.[5]
If the identity of this compound cannot be determined through these steps, it must be managed as an "unknown chemical waste."[2][4][6] Contact your institution's Environmental Health & Safety (EHS) department immediately. They will provide guidance on the protocol for analyzing and identifying the unknown waste, though this may incur costs.[2][7]
Step 2: Waste Characterization
Once the compound is identified, or if it must be treated as unknown, its hazardous characteristics must be determined. A waste is considered hazardous if it exhibits one or more of the following characteristics as defined by the Environmental Protection Agency (EPA).[8][9][10]
| Hazard Characteristic | Definition | EPA Waste Code |
| Ignitability | Liquids with a flash point < 140°F (60°C); solids capable of spontaneous combustion; oxidizers.[8][9][11] | D001 |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a specified rate.[8][10] | D002 |
| Reactivity | Materials that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[8][9] | D003 |
| Toxicity | Contains specific contaminants (e.g., heavy metals, pesticides) at or above regulated concentrations, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[10] | D004 - D043 |
This table summarizes the primary hazardous waste characteristics as defined by the EPA.
Your institution's EHS department can assist with or perform the necessary tests to characterize the waste.[4][6]
Step 3: Proper Containment, Segregation, and Storage
Proper containment is critical to prevent spills and accidental exposures.
Container Requirements:
-
Compatibility: The waste container must be chemically compatible with this compound. For example, corrosive materials should not be stored in metal drums they can degrade.[12]
-
Condition: The container must be in good condition, free from leaks, rust, or cracks, and have a secure, leak-proof lid.[4][12]
-
Labeling: As soon as waste is added, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (or "Unknown Waste" with any available information), and all identified hazards (e.g., "Flammable," "Corrosive").[3][13]
-
Closure: The container must be kept closed at all times except when adding waste.[4][13]
Segregation and Storage:
-
Segregate Incompatibles: Store this compound waste separately from incompatible materials to prevent violent reactions, fires, or the release of toxic gases.[12][14] Use physical barriers or separate secondary containment.
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[3][6]
-
Secondary Containment: All hazardous waste must be stored in secondary containment (such as a tub or bucket) to contain any potential leaks or spills.[13][14]
| Waste Stream | Compatible Container | Segregation Notes |
| Halogenated Solvents | Glass or Polyethylene | Keep separate from non-halogenated solvents due to disposal costs.[14] |
| Non-Halogenated Solvents | Glass or Polyethylene | Keep separate from aqueous and corrosive wastes. |
| Aqueous Acid Waste (pH ≤ 2) | Polyethylene | Store away from bases and reactive metals. |
| Aqueous Base Waste (pH ≥ 12.5) | Polyethylene | Store away from acids. |
| Solid Chemical Waste | Wide-mouth Polyethylene or Glass | Segregate reactive solids (e.g., oxidizers, water-reactives) from other solids. |
| Sharps (Contaminated) | Puncture-proof Sharps Container | Do not mix with liquid waste. |
This table provides general guidelines for container selection and waste segregation.
Step 4: Disposal and Removal
Hazardous chemicals must never be poured down the drain or disposed of in the regular trash.[6]
Disposal Workflow:
-
Request Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[14] Provide them with all compiled information about this compound.
-
Professional Handling: Partner with licensed waste disposal vendors approved by your institution. These professionals are equipped for the safe transport and disposal of chemical waste.
-
Documentation: Maintain a detailed log of all waste generated, including the chemical name, quantity, and generation date, to ensure regulatory compliance.[1]
Visualized Procedures
The following diagrams illustrate the essential workflows for managing and disposing of a novel or unknown chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. twu.edu [twu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Chemical Waste Identification | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 9. Five Steps to Properly Identify Hazardous Waste [trihazsolutions.com]
- 10. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 11. How to Identify Hazardous Chemical Waste [blink.ucsd.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. vumc.org [vumc.org]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Essential Safety and Handling Guide for CMLD012072 (Dihydrocarveol)
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of CMLD012072, scientifically known as Dihydrocarveol. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Chemical Identification and Hazards
This compound is identified as Dihydrocarveol , a combustible liquid that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation and is harmful if swallowed or inhaled.[1][2]
Hazard Summary:
| Hazard Statement | GHS Classification |
| Combustible liquid | H227 |
| Harmful if swallowed | H302 |
| Harmful in contact with skin | H312 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| Harmful if inhaled | H332 |
| May cause respiratory irritation | H335 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Equipment Type | Specification |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][4] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][3] |
| Body Protection | Lab coat or other protective clothing to prevent skin contact.[1][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If exposure limits are exceeded, a full-face respirator with an appropriate filter is necessary.[4] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.[1] Do not breathe vapor or mist.[3]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][3] Use non-sparking tools and take precautionary measures against static discharge.
-
Hygiene: Wash hands thoroughly after handling and before breaks.[3] Contaminated clothing should be removed and washed before reuse.[2]
Storage Procedures:
-
Container: Store in a tightly closed, original container in a dry and cool place.[1][3]
-
Ventilation: Ensure the storage area is well-ventilated.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Labeling: Ensure all containers are clearly and accurately labeled.
Spill and Emergency Procedures
Immediate and appropriate response to spills and emergencies is critical.
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Contain the spill with inert material such as sand, vermiculite, or diatomite.[1]
-
Collection: Collect the absorbed material using a non-sparking tool and place it in a suitable, closed container for disposal.[1][3]
-
Decontamination: Clean the spill site thoroughly with an appropriate solvent and then wash the area.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] If skin irritation persists, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.
Waste Disposal Steps:
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name.
-
Containerization: Use a compatible, leak-proof container for waste collection. Keep the container closed when not in use.
-
Segregation: Do not mix with other waste materials unless explicitly instructed to do so.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[3] Do not dispose of down the drain or in regular trash.
Visual Safety Workflows
The following diagrams illustrate the key safety and operational workflows for handling this compound.
Caption: Required PPE for handling this compound.
Caption: Step-by-step spill response procedure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
